5-Chloro-1-(4-fluorophenyl)-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-11-1-6-14-10(9-11)7-8-17(14)13-4-2-12(16)3-5-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEKQDWSLSXYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437047 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138900-22-8 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138900-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole, 5-chloro-1-(4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole, a key intermediate in the manufacturing of the atypical antipsychotic drug, Sertindole.[1][2] The primary focus of this document is to detail the established synthetic pathways, provide experimental protocols, and present relevant analytical data to support research and development in this area.
Introduction
This compound is a crucial building block in medicinal chemistry, most notably for the synthesis of Sertindole, a potent antagonist of dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors.[1][2] The construction of this molecule involves the formation of a strategic N-aryl bond between the 5-chloroindole scaffold and a 4-fluorophenyl group. The Ullmann condensation and the Buchwald-Hartwig amination are the most prominent methods for achieving this transformation.
Synthesis Pathways
The synthesis of this compound is most commonly achieved through the N-arylation of 5-chloro-1H-indole. Two primary catalytic systems are employed for this purpose: copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical and industrially relevant method for the formation of C-N bonds. In this pathway, 5-chloro-1H-indole is coupled with a 4-fluorophenyl halide, typically 4-fluorobromobenzene, in the presence of a copper catalyst and a base at elevated temperatures. This method has been reported for the kilo-scale synthesis of the target molecule.
Caption: Ullmann Condensation Pathway for this compound Synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and often milder alternative for N-arylation. This palladium-catalyzed cross-coupling reaction can be employed to couple 5-chloro-1H-indole with a 4-fluorophenyl source, such as 4-fluorophenylboronic acid or a 4-fluorophenyl halide. This method is known for its high functional group tolerance and broad substrate scope.
Caption: Buchwald-Hartwig Amination Pathway for this compound Synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of the target compound. Below are representative protocols for the Ullmann condensation and Buchwald-Hartwig amination.
Protocol 1: Ullmann Condensation
This protocol is adapted from the established synthesis of this compound as an intermediate for Sertindole.[1][3]
Materials:
-
5-Chloro-1H-indole
-
4-Fluorobromobenzene
-
Copper catalyst (e.g., Copper(I) iodide, Copper powder)
-
Base (e.g., Potassium carbonate, Cesium carbonate)
-
Solvent (e.g., Toluene, N,N-Dimethylformamide)
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-1H-indole (1.0 eq.), the copper catalyst (0.1-0.2 eq.), and the base (2.0 eq.).
-
Add the solvent and 4-fluorobromobenzene (1.2 eq.).
-
Heat the reaction mixture to reflux (typically 110-150 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 5-chloro-1H-indole.
Materials:
-
5-Chloro-1H-indole
-
4-Fluorophenylboronic acid or 4-Fluorophenyl halide
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (2.0-3.0 eq.).
-
Add 5-chloro-1H-indole (1.0 eq.) and the 4-fluorophenyl source (1.2 eq.).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Chloro-1H-indole | C₈H₆ClN | 151.59 | 17422-32-1 |
| 4-Fluorobromobenzene | C₆H₄BrF | 175.00 | 460-00-4 |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 1765-93-1 |
| This compound | C₁₄H₉ClFN | 245.68 | 138900-22-8 |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | Mass Spectrometry (EI) |
| δ (ppm) | δ (ppm) | m/z |
| 7.61 (d, J = 2.0 Hz, 1H) | 136.1 | 245 (M⁺) |
| 7.35 - 7.25 (m, 3H) | 133.5 | 247 (M⁺+2) |
| 7.22 (dd, J = 8.8, 2.1 Hz, 1H) | 129.5 | |
| 7.18 - 7.10 (m, 3H) | 128.8 (d, J = 8.7 Hz) | |
| 6.57 (d, J = 3.2 Hz, 1H) | 125.8 | |
| 122.5 | ||
| 120.9 | ||
| 116.8 (d, J = 22.9 Hz) | ||
| 111.1 | ||
| 101.9 |
(Note: Specific NMR and MS data can vary slightly depending on the instrument and conditions used. The provided data is representative.)
Conclusion
The synthesis of this compound is a well-established process, with the Ullmann condensation being a proven method for large-scale production. The Buchwald-Hartwig amination offers a versatile and often milder alternative. This guide provides the necessary foundational knowledge, including synthetic pathways and experimental considerations, to aid researchers in the successful synthesis and characterization of this important pharmaceutical intermediate. Careful optimization of reaction conditions is key to achieving high yields and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-(4-fluorophenyl)-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry. Its structural motif is found in compounds developed as serotoninergic S2 antagonists and as potential anticancer agents. This technical guide provides a comprehensive overview of the available physicochemical data, synthetic methodologies, and known biological activities of this compound, tailored for professionals in drug discovery and development.
Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible databases. The following table summarizes the available computed and experimental data for the title compound and a structurally related compound, 5-Chloro-2-phenyl-1H-indole, for comparative purposes.
| Property | This compound | 5-Chloro-2-phenyl-1H-indole | Data Type |
| Molecular Formula | C₁₄H₉ClFN[1] | C₁₄H₁₀ClN | Computed |
| Molecular Weight | 245.68 g/mol [1] | 227.69 g/mol | Computed |
| Melting Point | No data available | 195-197 °C[2] | Experimental |
| Boiling Point | No data available | Not available[2] | - |
| logP (XLogP3) | 4.4[1] | 4.1 | Computed |
| pKa | No data available | No data available | - |
| Aqueous Solubility | No data available | No data available | - |
Note: The lack of extensive experimental data for this compound highlights an area for further experimental characterization. The provided data for 5-Chloro-2-phenyl-1H-indole can serve as a useful, albeit approximate, reference.
Synthetic Methodologies
Ullmann Condensation Approach
The Ullmann condensation is a classical method for the formation of C-N bonds, involving the coupling of an amine (or in this case, an indole) with an aryl halide in the presence of a copper catalyst.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5-chloroindole (1.0 eq.), 1-fluoro-4-iodobenzene (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling point aprotic solvent, such as dimethylformamide (DMF) or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 110-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Ullmann Condensation for Synthesis.
Biological Activity and Signaling Pathways
Derivatives of 5-chloro-1H-indole have shown promising biological activities, particularly as serotoninergic S2 antagonists and as anticancer agents.
Serotoninergic S2 Antagonism
Compounds structurally related to this compound are known to be precursors in the synthesis of selective serotonin S2 receptor antagonists. Blockade of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.
The serotonin signaling pathway is complex, with multiple receptor subtypes and downstream effectors. The 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), upon activation by serotonin, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.
Caption: Serotonin 5-HT2A Receptor Signaling.
Anticancer Potential
Recent studies have highlighted the potential of 5-chloroindole derivatives as anticancer agents, possibly through the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin pathways.
EGFR Signaling Pathway: The EGFR pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Caption: Simplified EGFR Signaling Pathway.
Wnt/β-catenin Signaling Pathway: The Wnt pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is strongly linked to cancer. In the "off" state, β-catenin is targeted for degradation. Upon Wnt ligand binding to its receptor complex (Frizzled and LRP5/6), this degradation is inhibited, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene transcription.
Caption: Simplified Wnt/β-catenin Signaling.
Experimental Workflow for Anticancer Screening
A general workflow for evaluating the anticancer potential of a novel indole derivative like this compound is outlined below.
Caption: Workflow for Anticancer Drug Discovery.
Conclusion
This compound is a compound with considerable potential in the fields of neuroscience and oncology. While there is a need for more comprehensive experimental data on its physicochemical properties, existing synthetic strategies provide a clear path for its preparation. The implication of its structural class in the modulation of key biological pathways, such as serotonin, EGFR, and Wnt signaling, underscores its importance as a scaffold for the design of novel therapeutics. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the 5-Chloro-Indole Scaffold: A Privileged Structure in Modern Drug Discovery
Executive Summary:
The compound 5-Chloro-1-(4-fluorophenyl)-1H-indole represents a foundational structure within a highly significant class of molecules in medicinal chemistry. While this specific molecule is often utilized as a synthetic intermediate, the broader 5-chloro-indole scaffold is recognized as a "privileged structure." This designation is due to its remarkable versatility in forming the core of numerous biologically active compounds with diverse mechanisms of action. The introduction of a chlorine atom at the 5-position of the indole ring critically modulates the molecule's physicochemical properties, frequently enhancing its therapeutic efficacy.
This technical guide provides an in-depth analysis of the mechanisms of action associated with various derivatives of the 5-chloro-indole scaffold. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key signaling pathways targeted by these compounds, supported by quantitative data, experimental methodologies, and detailed pathway diagrams. The focus will be on the application of these derivatives in oncology and neuropharmacology, where they have shown considerable promise.
The 5-Chloro-Indole Scaffold in Targeted Cancer Therapy
The 5-chloro-indole framework is a cornerstone in the development of targeted anticancer agents. Its derivatives have been engineered to act as potent inhibitors of key signaling pathways that are frequently dysregulated in various malignancies.
Mechanism of Action: Inhibition of EGFR/BRAF Signaling Pathways
A significant number of 5-chloro-indole derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1] These pathways are crucial for regulating cell proliferation, survival, and differentiation; their over-activation is a hallmark of many cancers.[1]
Derivatives such as 5-chloro-indole-2-carboxylates have been designed to be competitive inhibitors at the ATP-binding site of the EGFR kinase domain.[2] This binding event prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway. This ultimately leads to the inhibition of tumor growth and the induction of apoptosis.[2] Certain derivatives have also shown potent activity against mutated forms of these kinases, such as EGFRT790M and BRAFV600E, which are common sources of acquired resistance to cancer therapies.[3]
Quantitative Data: Antiproliferative and Kinase Inhibitory Activity
The efficacy of these derivatives has been quantified through various in vitro assays. The tables below summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds against cancer cell lines and specific kinases.
Table 1: Kinase Inhibitory Activity of Representative 5-Chloro-Indole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
|---|---|---|---|---|
| 3e (m-piperidinyl derivative) | EGFR | 68 | Erlotinib | 80 |
| 5f (p-2-methyl pyrrolidin-1-yl) | EGFRWT | 85 | Erlotinib | 80 |
| 5f (p-2-methyl pyrrolidin-1-yl) | EGFRT790M | 9.5 | Osimertinib | 8 |
| 5g (p-4-morpholin-1-yl) | EGFRT790M | 11.9 | Osimertinib | 8 |
Data sourced from studies on novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives.[3][4]
Table 2: Antiproliferative Activity (GI50) of Representative 5-Chloro-Indole Derivatives
| Compound ID | Mean GI50 (nM) Across Four Cancer Cell Lines | Reference Compound | Mean GI50 (nM) |
|---|---|---|---|
| 5f (p-2-methyl pyrrolidin-1-yl) | 29 | Erlotinib | 33 |
| 5c | 31 | Erlotinib | 33 |
| 5d | 47 | Erlotinib | 33 |
| 6e | 39 | Erlotinib | 33 |
Data reflects the mean GI50 against a panel of four human cancer cell lines.[4]
Neuropharmacological Applications
Beyond oncology, the 5-chloro-indole scaffold has been instrumental in developing compounds that target central nervous system receptors.
Mechanism of Action: Positive Allosteric Modulation of the 5-HT₃ Receptor
5-Chloroindole itself has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[5] The 5-HT₃ receptor is a ligand-gated ion channel involved in critical physiological processes, including emesis, anxiety, and gut motility.[6]
As a PAM, 5-chloroindole does not activate the receptor directly but enhances the response of the receptor to its endogenous agonist, serotonin (5-HT).[5] It potentiates both agonist and partial-agonist induced responses, and it can reactivate desensitized receptors. This modulation is achieved by binding to an allosteric site on the receptor, distinct from the agonist binding site, which induces a conformational change that increases the receptor's affinity for agonists and/or enhances the channel's opening probability.[5] This mechanism makes 5-chloroindole a valuable tool for studying 5-HT₃ receptor pharmacology and a lead structure for developing novel therapeutics for conditions like chemotherapy-induced nausea and irritable bowel syndrome.[5][6]
Experimental Protocols & Methodologies
The characterization of 5-chloro-indole derivatives relies on a suite of standardized biochemical and cell-based assays.
Kinase Inhibition Assay (Example: HTRF® KinEASE®-TK)
This assay is used to determine the IC50 values of compounds against tyrosine kinases like EGFR.
-
Principle: A time-resolved fluorescence energy transfer (FRET) assay that measures the phosphorylation of a biotinylated substrate peptide by the kinase.
-
Methodology:
-
The kinase, the biotinylated peptide substrate, and ATP are combined in a reaction buffer.
-
The test compound (5-chloro-indole derivative) is added at various concentrations.
-
The reaction is initiated and incubated at room temperature to allow for phosphorylation.
-
A detection solution containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium cryptate (donor) and XL665 (acceptor) into proximity, generating a FRET signal.
-
The signal is read on a compatible plate reader. The IC50 is calculated by plotting the inhibition of the FRET signal against the compound concentration.[7]
-
Cell Viability Assay (Example: MTT Assay)
This colorimetric assay is widely used to assess the antiproliferative (cytotoxic) effects of compounds on cancer cell lines.[8]
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the 5-chloro-indole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 value is determined by plotting the percentage of cell growth inhibition against the compound concentration.[8]
-
Conclusion
The 5-chloro-indole scaffold, exemplified by structures like this compound, is a highly versatile and potent pharmacophore in drug discovery. While the core molecule often serves as a synthetic precursor, its derivatives have been successfully developed into potent modulators of diverse biological targets. Their ability to inhibit critical oncogenic pathways like EGFR/BRAF and to allosterically modulate CNS targets such as the 5-HT₃ receptor highlights their therapeutic potential. The continued exploration of this privileged scaffold, through advanced synthetic strategies and robust biological evaluation, promises to yield novel and effective therapeutic agents for a range of diseases.
References
- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activity of 5-Chloro-1-(4-fluorophenyl)-1H-indole Derivatives
The 5-chloro-1-(4-fluorophenyl)-1H-indole scaffold is a significant pharmacophore in medicinal chemistry. The incorporation of a chlorine atom at the 5-position and a fluorophenyl group at the 1-position of the indole ring has been shown to confer a range of biological activities. These derivatives have garnered attention primarily for their potential as anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.
Core Biological Activities
Derivatives of this compound have demonstrated notable efficacy in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity: The primary anticancer mechanism of these derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer. Specifically, they have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are crucial targets in the development of anticancer drugs.[1] The indole scaffold is a cornerstone in medicinal chemistry, and halogenated derivatives, particularly those with a 5-chloro substitution, have shown enhanced anticancer properties.[2][3] These compounds can induce apoptosis (programmed cell death) and inhibit tumor growth by blocking the signal transduction cascades responsible for cell proliferation and survival.[3]
Antimicrobial Activity: While the core focus of many studies has been on anticancer applications, related indole derivatives have also shown promising antimicrobial effects. The indole ring and its substitutions are important for activity against various microorganisms, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4] For instance, studies on similar 5-chloro-indole derivatives have reported antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]
Quantitative Biological Data
The antiproliferative and enzyme inhibitory activities of several this compound derivatives have been quantified. The following tables summarize key data from preclinical studies.
Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives Data represents the half-maximal growth inhibitory concentration (GI50) in nanomolars (nM).
| Compound | R-group (Substitution) | GI50 (nM) |
| 3a | p-pyrrolidin-1-yl | 29 |
| 3b | p-(2-methylpyrrolidin-1-yl) | 35 |
| 3c | m-piperidin-1-yl | 42 |
| 3d | p-piperidin-1-yl | 51 |
| 3e | m-(2-methylpiperidin-1-yl) | 78 |
Source: Data compiled from studies on novel 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of mutant EGFR/BRAF pathways.[1]
Table 2: Enzyme Inhibition Activity of 5-Chloro-indole-2-carboxylate Derivatives Data represents the half-maximal inhibitory concentration (IC50) in nanomolars (nM).
| Compound | EGFRT790M IC50 (nM) | BRAFV600E IC50 (nM) |
| 3a | 72 | 110 |
| 3b | 75 | 115 |
| 3c | 89 | 121 |
| 3d | 81 | 118 |
| 3e | 68 | 102 |
| Erlotinib (Reference) | 80 | >1000 |
| Vemurafenib (Reference) | >1000 | 31 |
Source: Data from in vitro kinase inhibition assays against mutant EGFR and BRAF enzymes.[1]
Signaling Pathways and Mechanisms of Action
The anticancer effects of these indole derivatives are primarily attributed to their modulation of cellular signaling pathways critical for cancer progression.[3]
EGFR/BRAF Signaling Pathway Inhibition: Mutations in the EGFR and BRAF genes lead to the over-activation of downstream signaling cascades, promoting uncontrolled cell growth. This compound derivatives have been designed to target these mutant kinases.[1] They act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain. This action prevents the phosphorylation of downstream substrates, thereby blocking the entire signal transduction cascade and leading to the inhibition of tumor growth and induction of apoptosis.[3]
References
An In-depth Technical Guide to 5-Chloro-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical compound 5-Chloro-1-(4-fluorophenyl)-1H-indole, focusing on its nomenclature and molecular structure. This compound is of interest in medicinal chemistry and is used in the preparation of serotoninergic S2 antagonists.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2]
Chemical Identification and Properties
A summary of key identifiers and molecular properties for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-1-(4-fluorophenyl)indole | [3] |
| CAS Number | 138900-22-8 | [1][3][4] |
| Molecular Formula | C₁₄H₉ClFN | [1][3] |
| Molecular Weight | 245.68 g/mol | [1][2][3] |
| Synonyms | 1-(4-Fluorophenyl)-5-chloroindole, this compound | [1][4] |
Molecular Structure
The structural representation of this compound is crucial for understanding its chemical reactivity and interaction with biological targets. The molecule consists of a central indole ring system, which is substituted with a chlorine atom at the 5-position and a 4-fluorophenyl group at the 1-position (the nitrogen atom).
Caption: 2D chemical structure of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Chloro-1-(4-fluorophenyl)-1H-indole, a key intermediate in the synthesis of pharmaceuticals, notably as a precursor to serotoninergic S2 antagonists.[1] This document outlines detailed experimental protocols for determining these properties and presents data in a structured format to facilitate evaluation for drug development purposes.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClFN | PubChem[2] |
| Molecular Weight | 245.68 g/mol | PubChem[2] |
| CAS Number | 138900-22-8 | PubChem[2] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| XLogP3 | 4.4 | PubChem[2] |
Section 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following data, presented for illustrative purposes, characterizes the solubility of this compound in various pharmaceutically relevant solvents.
Quantitative Solubility Data (Illustrative)
The following table summarizes the kinetic and thermodynamic solubility of the compound. This data is representative and intended to illustrate how results would be presented.
| Solvent/Medium | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | < 0.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5 | 2 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 15 | 8 |
| 0.1 N HCl | < 1 | < 0.5 |
| 0.1 N NaOH | < 1 | < 0.5 |
| Polyethylene Glycol 400 (PEG 400) | > 2000 | > 2000 |
| Ethanol | 500 | 450 |
| Dimethyl Sulfoxide (DMSO) | > 5000 | > 5000 |
Disclaimer: The data in this table is illustrative and not based on direct experimental results for this compound. It serves as a representation of expected data from the described protocols.
Experimental Protocols for Solubility Determination
This protocol is designed for rapid assessment of solubility, often used in early-stage drug discovery.
-
Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% DMSO.
-
Assay Plate Preparation: The DMSO stock solution is added to a 96-well plate and serially diluted.
-
Addition of Aqueous Buffer: The desired aqueous buffer (e.g., PBS, pH 7.4) is added to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation: The plate is sealed and shaken at room temperature for 2 hours to allow for precipitation.
-
Analysis: The plate is analyzed by nephelometry to measure the turbidity, which indicates the extent of precipitation. Alternatively, the samples can be filtered, and the concentration of the soluble compound in the filtrate is determined by LC-MS/MS.
This assay determines the equilibrium solubility, which is crucial for pre-formulation and formulation development.
-
Sample Preparation: An excess amount of solid this compound is added to vials containing the test solvents.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC-UV method, using a calibration curve prepared with known concentrations of the compound.
Section 2: Stability Profile
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.
Summary of Forced Degradation Studies (Illustrative)
The table below presents representative results from forced degradation studies on this compound, conducted according to ICH guidelines.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | ~15% | Degradant A, Degradant B |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | ~10% | Degradant C |
| Oxidation | 3% H₂O₂ | 24 hours at RT | ~20% | N-oxide, Degradant D |
| Thermal | 80°C | 48 hours | ~5% | Minor unspecified |
| Photolytic | ICH Q1B conditions | 1.2 million lux hours (visible) & 200 W h/m² (UVA) | ~8% | Photodegradant E |
Disclaimer: The data in this table is illustrative and not based on direct experimental results for this compound. It serves as a representation of expected data from the described protocols.
Experimental Protocols for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: The stock solution is treated with 0.1 M HCl and heated at 60°C. Samples are withdrawn at specified time points, neutralized, and analyzed by HPLC.
-
Base Hydrolysis: The stock solution is treated with 0.1 M NaOH and heated at 60°C. Samples are taken at intervals, neutralized, and analyzed by HPLC.
-
Oxidative Degradation: The stock solution is treated with 3% H₂O₂ and kept at room temperature. Samples are analyzed by HPLC at various time points.
-
Thermal Degradation: The solid compound is placed in a thermostatically controlled oven at 80°C. Samples are withdrawn at set times, dissolved, and analyzed by HPLC.
-
Photolytic Degradation: The compound (in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. Control samples are kept in the dark. Both sets of samples are analyzed by HPLC.
A stability-indicating HPLC method is used for the analysis of all stressed samples to separate the parent compound from its degradation products.
Section 3: Visualizations
Signaling Pathway
As an intermediate for serotoninergic S2 antagonists, the relevant biological context for this compound is the 5-HT2A receptor signaling pathway. Antagonists of this receptor block the downstream effects of serotonin binding.
Caption: Serotonin (5-HT) 2A Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflows
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Caption: Workflow for Forced Degradation (Stress Stability) Studies.
References
The Therapeutic Potential of 5-Chloro-Indole Derivatives: A Technical Guide for Drug Discovery
An In-depth Analysis of Key Therapeutic Targets and Pathways
The 5-chloro-indole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective inhibitors of various therapeutic targets. While 5-Chloro-1-(4-fluorophenyl)-1H-indole itself is primarily utilized as a key intermediate in the synthesis of more complex pharmacologically active molecules, its derivatives have demonstrated significant promise, particularly in the realm of oncology.[1][2] This technical guide provides a comprehensive overview of the primary therapeutic targets of 5-chloro-indole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Key Therapeutic Targets and Quantitative Data
Derivatives of the 5-chloro-indole core have been extensively investigated as inhibitors of several key proteins implicated in cancer progression. These include the Epidermal Growth Factor Receptor (EGFR), BRAF serine/threonine-protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Dishevelled 1 (DVL1). The introduction of the chloro group at the 5-position of the indole ring has been shown to enhance the biological activity of these compounds.[3]
EGFR and BRAF Inhibition in Cancer Therapy
The EGFR/BRAF signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[3] Several 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR and BRAF.[2][4][5][6][7][8]
| Compound ID | Target | Assay Type | IC50 / GI50 (nM) | Reference Cancer Cell Line(s) |
| Derivative 3e (m-piperidinyl) | EGFR | Enzyme Inhibition | 68 | - |
| BRAFV600E | Enzyme Inhibition | 35 | - | |
| Antiproliferative | GI50 | 29 | Panc-1, MCF-7, A-549 | |
| Derivative 3b (p-pyrrolidin-1-yl) | EGFR | Enzyme Inhibition | 74 | - |
| Antiproliferative | GI50 | - | LOX-IMVI (Melanoma) | |
| Erlotinib (Reference) | EGFR | Enzyme Inhibition | 80 | - |
| Vemurafenib (Reference) | BRAFV600E | Enzyme Inhibition | 30 | - |
Table 1: Comparative in vitro activity of lead 5-chloro-indole-2-carboxylate derivatives against EGFR, BRAF, and various cancer cell lines.[2][4][5][6][9]
VEGFR-2 Inhibition and Anti-Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12][13][14] 5-chloro-indole derivatives have been designed as inhibitors of VEGFR-2, aiming to disrupt tumor neovascularization.[15] One study highlighted a potent indoloimidazolone derivative with significant VEGFR-2 inhibitory activity.[16]
| Compound Class | Target | Assay Type | IC50 (µM) |
| Indoloimidazolone derivative | VEGFR-2 | Enzyme Inhibition | 0.07 |
Table 2: VEGFR-2 inhibitory activity of a potent 5-chloro-indole derivative.[16]
DVL1 Inhibition and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is linked to various cancers.[15][17][18][19][20] The Dishevelled (DVL) proteins are key components of this pathway. A specific 5-chloro-indole derivative, (S)-1, has been identified as a selective inhibitor of DVL1.[21]
| Compound ID | Target | Assay Type | EC50 (µM) | Target Cancer Cell Line |
| (S)-1 | DVL1 | Binding Inhibition | 0.49 ± 0.11 | HCT116 (Colon Cancer) |
Table 3: Biological activity of a 5-chloro-indole derivative targeting DVL1 in the Wnt/β-catenin pathway.[21]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by 5-chloro-indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways (2023) | Lamya H. Al-Wahaibi | 12 Citations [scispace.com]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. The Wnt pathway protein Dvl1 targets somatostatin receptor 2 for lysosome-dependent degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural and Functional Insights into Dishevelled-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Known Analogs and Derivatives of 5-Chloro-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known analogs and derivatives of the core chemical scaffold, 5-Chloro-1-(4-fluorophenyl)-1H-indole. This document collates available data on their synthesis, biological activities, and structure-activity relationships, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development. The indole nucleus is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
Core Compound Specifications
The parent compound, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system, such as selective serotonin reuptake inhibitors (SSRIs).[4]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉ClFN | [5] |
| Molecular Weight | 245.68 g/mol | [5] |
| CAS Number | 138900-22-8 | [4][5] |
| IUPAC Name | 5-chloro-1-(4-fluorophenyl)indole | [5] |
Known Analogs and Derivatives: A Quantitative Overview
The following tables summarize the quantitative data for various analogs and derivatives of this compound, focusing on their biological activities and physicochemical properties.
Table 1: Piperidinyl Derivatives and Metabolites
A known human metabolite of the antipsychotic drug Sertindole is 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole.[6]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | C₁₉H₁₈ClFN₂ | 328.8 | 4.5 | [6] |
Table 2: 1H-Indole-2-Carboxamide Derivatives as CB1 Receptor Allosteric Modulators
A series of 1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their activity as cannabinoid receptor 1 (CB1) allosteric modulators. The general structure involves substitutions on the indole ring and a carboxamide linkage. While not all derivatives contain the exact 1-(4-fluorophenyl) substituent, the structure-activity relationship (SAR) data for related compounds with a 5-chloroindole core is highly relevant.[7]
| Compound | R | IC₅₀ (nM) for CB1 | Reference |
| 45 | 3-ethyl | 79 | [7] |
Note: The full structure of compound 45 includes a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide linker.
Table 3: Indole Derivatives as CysLT1 Antagonists
Indole derivatives have been explored as cysteinyl leukotriene 1 (CysLT1) receptor antagonists, which are important in treating asthma and other inflammatory conditions.[8] While the core structure in the cited study is not an exact match, the SAR findings regarding substitutions on the indole ring are instructive. For instance, it was found that fluorine substitutions on the indole ring were more potent than chlorine substitutions in the studied series.[8]
| Compound | Substitution on Indole Ring | CysLT₁ IC₅₀ (μM) | CysLT₂ IC₅₀ (μM) | Reference |
| 17d | 4-fluoro | - | - | [8] |
| 17g | 5-fluoro | - | - | [8] |
| 17a | 5-chloro | - | - | [8] |
| 17k | 7-methoxy | 0.0059 | 15 | [8] |
Note: The IC₅₀ values for 17d, 17g, and 17a were not explicitly provided in the abstract but their relative potencies were discussed.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and evaluation of 5-chloro-1H-indole derivatives.
Synthesis of 5-Chloroindole Derivatives via Fischer Indole Synthesis
A foundational method for creating the 5-chloroindole core is the Fischer indole synthesis.[9]
Starting Materials:
-
4-chlorophenylhydrazine
-
An appropriate ketone or aldehyde (e.g., butan-2-one)[9]
Reaction Scheme: (4-chlorophenyl)hydrazine + Ketone/Aldehyde --(Acid Catalyst)--> Substituted 5-chloro-1H-indole + NH₃ + H₂O[9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.[9]
-
Addition of Ketone: To the stirred solution, add a slight excess of the chosen ketone (e.g., butan-2-one).[9]
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[9]
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[9]
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated through standard procedures such as extraction and purification by column chromatography.
Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate
This protocol describes the esterification of 5-chloro-1H-indole-2-carboxylic acid.[7]
Starting Materials:
-
5-chloro-1H-indole-2-carboxylic acid
-
Ethanol
-
5% HCl solution
Experimental Protocol:
-
To a flask containing 5% HCl solution (50 ml) and ethanol (50 ml), add 5-chloro-1H-indole-2-carboxylic acid (2 g, 10.22 mmol).[7]
-
Reflux the reaction mixture for 18 hours.[7]
-
Reduce the reaction volume to half in vacuo.[7]
-
The product precipitates out and is collected by filtration.[7]
-
The mother liquor is evaporated to dryness, and the solid residue is washed with a mixture of acetone and water to yield an additional crop of the product as an off-white solid (2.18 g, 95% yield).[7]
In Vitro Anticancer Activity Evaluation (MTT Assay)
The cytotoxic effects of synthesized 5-chloroindole derivatives can be evaluated against various human cancer cell lines using the MTT assay.[9]
Protocol:
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.[9]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the study of this compound and its derivatives.
Caption: Fischer Indole Synthesis Workflow
Caption: Drug Discovery Workflow for Indole Derivatives
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. chemijournal.com [chemijournal.com]
- 3. bioengineer.org [bioengineer.org]
- 4. 5-Chloro-1-(4-fluorophenyl)indole [myskinrecipes.com]
- 5. This compound | C14H9ClFN | CID 10236188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | C19H18ClFN2 | CID 9862272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Chloro-1-(4-fluorophenyl)-1H-indole
CAS Number: 138900-22-8
This technical guide provides a comprehensive overview of 5-Chloro-1-(4-fluorophenyl)-1H-indole, a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and biological significance.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, a summary of its fundamental properties is presented below. The quantitative data is derived from computational predictions and information available for structurally similar compounds.
| Property | Value | Source |
| CAS Number | 138900-22-8 | [1] |
| Molecular Formula | C₁₄H₉ClFN | [1] |
| Molecular Weight | 245.68 g/mol | [1] |
| IUPAC Name | This compound | PubChem |
| Computed XLogP3 | 4.4 | PubChem |
| Computed Hydrogen Bond Donor Count | 0 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem |
| Computed Rotatable Bond Count | 1 | PubChem |
Synthesis Protocols
Conceptual Synthetic Pathways
The formation of the N-aryl bond in this compound can be achieved via several key synthetic strategies. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Caption: Key synthetic strategies for N-arylation of 5-chloroindole.
Experimental Protocol: Ullmann Condensation (General Procedure)
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, involving the copper-catalyzed reaction of an amine (or its conjugate base) with an aryl halide.
Materials:
-
5-Chloro-1H-indole
-
1-Bromo-4-fluorobenzene (or 1-iodo-4-fluorobenzene)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline, L-proline)
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1H-indole, the aryl halide, copper(I) iodide, the ligand, and the base.
-
Add the anhydrous solvent and stir the mixture.
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.
Materials:
-
5-Chloro-1H-indole
-
1-Bromo-4-fluorobenzene
-
A palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
A base (e.g., sodium tert-butoxide, cesium carbonate)
-
An anhydrous aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, the ligand, and the base in a reaction vessel.
-
Add the 5-chloro-1H-indole and the aryl halide.
-
Add the anhydrous solvent and stir the mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Biological Significance and Applications
This compound is a valuable building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of serotoninergic S2 antagonists.
Serotonin S2 Receptor Antagonism
Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that modulates a wide range of physiological and psychological processes through its interaction with various receptors. The 5-HT₂ family of receptors, particularly the 5-HT₂ₐ subtype, is implicated in conditions such as psychosis, depression, and anxiety. Antagonists of the 5-HT₂ₐ receptor can block the effects of excess serotonin, making them a key therapeutic strategy for these disorders.
The indole scaffold of this compound is a common feature in many serotonin receptor ligands. The specific substitutions on this core structure are crucial for determining its binding affinity and selectivity for different receptor subtypes.
Potential Therapeutic Applications
Derivatives synthesized from this compound have the potential to be developed into drugs for a variety of central nervous system disorders, including:
-
Schizophrenia
-
Bipolar disorder
-
Major depressive disorder
-
Anxiety disorders
The development of selective 5-HT₂ₐ antagonists is an active area of research, with the goal of creating more effective treatments with fewer side effects than existing medications.
Experimental Protocols for Biological Evaluation
To assess the biological activity of compounds derived from this compound, in vitro binding assays are essential. The following is a general protocol for a radioligand binding assay to determine the affinity of a test compound for the serotonin 5-HT₂ₐ receptor.
Serotonin 5-HT₂ₐ Receptor Binding Assay (General Protocol)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT₂ₐ receptor.
Materials:
-
Cell membranes expressing the human 5-HT₂ₐ receptor
-
Radioligand (e.g., [³H]ketanserin or [³H]spiperone)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known 5-HT₂ₐ antagonist, e.g., ketanserin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand receptor binding assay.
Conclusion
This compound is a synthetically important molecule with significant potential in the field of medicinal chemistry, particularly for the development of novel treatments for central nervous system disorders. The synthetic routes and biological evaluation methods outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of its derivatives. While specific experimental data for the title compound is sparse, the established methodologies for similar indole derivatives offer clear pathways for its synthesis and characterization. Further research into the biological activities of this compound and its analogues is warranted to fully elucidate their pharmacological profiles.
References
literature review of substituted 1H-indole compounds
An In-depth Technical Guide to Substituted 1H-Indole Compounds
Introduction
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a cornerstone scaffold in medicinal chemistry.[1][2] This privileged structure is found in a vast array of natural products, including the amino acid tryptophan, and serves as the core for numerous synthetic compounds with significant therapeutic applications.[2][3] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[4]
This technical guide provides a comprehensive , focusing on their synthesis, multifaceted biological activities, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of recent advancements in the field. The guide summarizes quantitative data in structured tables, outlines key experimental protocols, and visualizes complex pathways and workflows to facilitate understanding and further research. The wide-ranging biological activities discussed include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, highlighting the indole scaffold's potential in addressing major healthcare challenges.[5][6]
Synthesis of Substituted 1H-Indole Compounds
The construction of the indole core and the introduction of various substituents are pivotal in developing novel therapeutic agents. A multitude of synthetic strategies have been developed, ranging from classic name reactions to modern cross-coupling techniques.
Common Synthetic Strategies:
-
Fischer Indole Synthesis: This is one of the oldest and most widely used methods, typically involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][8][9]
-
Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki-Miyaura, Sonogashira, and Stille couplings, have become powerful tools for functionalizing the indole nucleus, particularly for creating C-C bonds at various positions.[10]
-
Intramolecular Cycloaddition: Strategies like the intramolecular [4 + 2] cycloaddition of ynamides with conjugated enynes offer efficient routes to construct highly substituted indolines, which can then be oxidized to indoles.[11]
-
One-Pot Synthesis: To improve efficiency, one-pot procedures have been developed that allow the synthesis of highly substituted indolines from simple starting materials like arylhydrazines and aldehydes in a single sequence.[12]
Caption: General workflow for the synthesis of substituted 1H-indole compounds.
Pharmacological Activities of Substituted 1H-Indoles
Indole derivatives exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery programs.[4][6][13]
Anticancer Activity
Indole-based compounds have shown significant potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.[5][14] They have been found to inhibit tubulin polymerization, crucial protein kinases like EGFR, and signaling pathways such as the p53/MDM2 pathway.[3][5][15]
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrazolinyl-indole derivative (Cpd 17) | Leukemia | 78.76% growth inhibition @ 10 µM | [5] |
| Indole-curcumin derivative (Cpd 27) | HeLa | 4 µM | [5] |
| Indole-curcumin derivative (Cpd 27) | Hep-2 | 12 µM | [5] |
| Indole-curcumin derivative (Cpd 27) | A549 | 15 µM | [5] |
| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 µM | [15][16] |
| 1H-indazole-3-amine derivative (6o) | HEK-293 (Normal) | 33.2 µM | [15][16] |
| Bisindole with 4-trifluoromethyl (Cpd 30) | HepG2 (Liver) | 7.37 µM | [17] |
One of the key mechanisms of action for some indole-related anticancer compounds is the induction of apoptosis. This can be achieved by inhibiting anti-apoptotic proteins or modulating pathways like the p53/MDM2 axis, which ultimately leads to programmed cell death.[15][16]
Caption: Simplified p53/MDM2 signaling pathway targeted by indole derivatives.[15][16]
Antimicrobial Activity
Substituted indoles are a promising class of antimicrobial agents, with activity reported against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19] Their mechanisms of action can include disrupting cell membrane integrity and inhibiting key microbial enzymes.[20] The presence of certain substituents, such as chloro or methoxy groups, has been shown to be beneficial for activity.[21]
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Indole-thiadiazole (2h) | S. aureus | 6.25 µg/mL | [21] |
| Indole-triazole (3d) | S. aureus | 6.25 µg/mL | [21] |
| Indole-thiadiazole (2c) | MRSA | > Ciprofloxacin | [21] |
| Indole-triazole (3d) | MRSA | > Ciprofloxacin | [21] |
| Indole-triazole (1h, 2h, 3h) | C. krusei | 6.25 µg/mL | [21] |
| N-substituted indole (Cpd 1) | S. aureus, E. coli, C. albicans | > Chloramphenicol | [18] |
Antiviral Activity
The indole scaffold is present in several antiviral drugs and clinical candidates, acting on various viral targets.[22] These include inhibiting viral entry and fusion, and targeting key viral enzymes like reverse transcriptase, integrase, and polymerase.[22][23] Indole derivatives have shown efficacy against viruses such as HIV, Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV).[23][24][25]
| Compound Class | Virus | Activity (EC50) | Reference |
| Bisindole (6j) | HIV-1 | 0.2 µM | [26][27] |
| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | 5.02 µM | [23] |
| Phenyl- and benzyl-substituted tetrahydroindole (3) | HCV gt 2a | 2.6 µM | [25] |
| Phenyl- and benzyl-substituted tetrahydroindole (3) | HCV gt 1b | 7.9 µM | [25] |
| 5-Fluoro-1H-indole-2,3-dione thiosemicarbazone (7d, 7g, 7l) | HSV-1, HSV-2 | Active | [24] |
Anti-inflammatory Activity
Many indole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammation pathway.[28][29] The well-known NSAID, Indomethacin, is itself an indole derivative.[2] Research has shown that substituents like trifluoromethyl groups can enhance COX-2 selectivity and anti-inflammatory potency.[1][28]
| Compound Class | Activity Metric | Result | Reference |
| Indole acetohydrazide (S14) | % Inhibition (Carrageenan-induced edema, 3h) | 63.69% | [29] |
| Indole acetohydrazide (S3, S7) | % Inhibition (Carrageenan-induced edema, 3h) | Significant | [29] |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-1 IC50 | > 100 µM | [28] |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 IC50 | 0.12 µM | [28] |
| Methanesulphonyl indole (10d, 10e) | In vivo & In vitro activity | Highest in series | [8] |
Antioxidant Activity
Indole compounds can act as effective antioxidants and free radical scavengers.[30] The indolic nitrogen is often crucial for this activity, as its hydrogen-donating ability allows it to neutralize reactive oxygen species.[31] The antioxidant capacity can be evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging.
| Compound Class | Assay | Activity (% Inhibition @ 1mM) | Reference |
| 2-(4-aminophenyl)-6-fluoro-1H-indole (3b) | DPPH Scavenging | 80% | [7][32] |
| 2-(4-aminophenyl)-6-fluoro-1H-indole (3b) | Superoxide Scavenging | 81% | [7][32] |
| Melatonin (Reference) | DPPH Scavenging | 98% | [7] |
| Melatonin (Reference) | Superoxide Scavenging | 75% | [7] |
Key Experimental Protocols
The pharmacological evaluation of substituted 1H-indoles involves a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for commonly cited experiments.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[15]
-
Cell Culture: Human cancer cell lines (e.g., K562, HeLa, A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized indole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations and added to the wells. A control group receives only media with the equivalent concentration of DMSO.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting inhibition percentage against compound concentration.[16]
Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared and adjusted to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microbes, no compound) and a negative control well (broth, no microbes) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][32]
-
Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test compounds are dissolved in methanol at various concentrations.
-
Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution. A control is prepared with methanol instead of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant compound leads to a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100
Structure-Activity Relationship (SAR) Summary
The biological activity of 1H-indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
-
Position N1: Substitution at the N1 position with groups like benzoyl or benzyl fragments can significantly influence anti-inflammatory and other activities.[8] N-benzyl substitution on tetrahydroindoles has been shown to enhance anti-HCV properties.[25]
-
Position C3: The C3 position is a common site for substitution.[33] Short alkyl groups at C3 have been found to enhance CB1 receptor modulation.[34][35]
-
Position C5: The introduction of a halogen, such as a chloro or fluoro group, at the C5 position can improve potency for certain targets, including CB1 receptors.[34][35]
-
Phenyl Ring Substituents: For indoles with a substituted phenyl ring (e.g., at C2), the nature of the substituent is critical. A diethylamino group on a phenyl ring was found to enhance CB1 activity.[34][35] For anti-inflammatory COX-2 inhibitors, electron-withdrawing groups like trifluoromethyl on a phenyl substituent were shown to be potent.[28]
Caption: General structure-activity relationship (SAR) highlights for 1H-indole.
Conclusion
Substituted 1H-indole compounds represent a highly versatile and pharmacologically significant class of molecules. Their structural simplicity, coupled with the potential for diverse functionalization, has established them as a privileged scaffold in modern drug discovery. The extensive research summarized in this guide demonstrates the efficacy of indole derivatives against a wide array of diseases, including cancer, microbial and viral infections, and inflammatory conditions.[5][6] The continued exploration of novel synthetic routes, elucidation of molecular mechanisms, and detailed structure-activity relationship studies will undoubtedly lead to the development of new and more effective indole-based therapeutics to address pressing global health challenges.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 8. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. Anti-Tumor Activity of Indole: A Review | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 19. nanobioletters.com [nanobioletters.com]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chesci.com [chesci.com]
- 29. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 31. tandfonline.com [tandfonline.com]
- 32. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole, a key intermediate in the preparation of various pharmacologically active compounds. The synthesis is achieved through a copper-catalyzed Ullmann condensation reaction.
Introduction
This compound is a crucial building block in medicinal chemistry, notably serving as a precursor in the synthesis of Sertindole, an antipsychotic medication. The N-arylation of the indole core is a critical step in its preparation. The Ullmann condensation, a well-established method for forming carbon-nitrogen bonds, provides a reliable route for this transformation by coupling 5-chloroindole with an activated aryl halide in the presence of a copper catalyst.
Reaction Scheme
The synthesis proceeds via the N-arylation of 5-chloro-1H-indole with 1-bromo-4-fluorobenzene using a copper catalyst.
Caption: Ullmann Condensation for this compound Synthesis.
Experimental Protocol
This protocol is based on the Ullmann condensation method.
Materials:
-
5-chloro-1H-indole
-
1-bromo-4-fluorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Activated carbon
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-1H-indole (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent and Reactant Addition: Under an inert atmosphere, add N-methyl-2-pyrrolidone (NMP) to the flask, followed by the addition of 1-bromo-4-fluorobenzene (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 180 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add toluene to the reaction mixture and stir.
-
Filter the mixture to remove inorganic salts.
-
Treat the filtrate with activated carbon and stir for 30 minutes.
-
Filter the mixture through a pad of celite, washing with additional toluene.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 5-chloro-1H-indole | 151.59 | 1.0 |
| 1-bromo-4-fluorobenzene | 175.00 | 1.2 |
| Copper(I) iodide (CuI) | 190.45 | 0.1 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 |
| Parameter | Value |
| Solvent | NMP |
| Temperature | 180 °C |
| Reaction Time | 4-6 hours |
| Product | |
| This compound | 245.68 g/mol |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: Experimental Workflow for the Synthesis of this compound.
Application Notes and Protocols for In Vitro Assays Using 5-Chloro-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The functionalization of the indole ring, such as the introduction of a chloro group at the 5-position and a fluorophenyl group at the 1-position, can significantly modulate the biological activity of the resulting molecule. 5-Chloro-1-(4-fluorophenyl)-1H-indole is a synthetic indole derivative with potential applications in drug discovery, particularly in the field of oncology. Its structural similarity to known kinase inhibitors suggests that it may target signaling pathways crucial for cancer cell proliferation and survival.
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound. The described assays include the evaluation of its cytotoxic effects on cancer cell lines and its inhibitory activity against key receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Data Presentation
The following tables summarize representative quantitative data from in vitro assays performed with this compound.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HUVEC | Normal Endothelial | > 100 |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| HT-29 | Colorectal Adenocarcinoma | 18.5 |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | Substrate | ATP Concentration (µM) | IC₅₀ (µM) |
| VEGFR-2 | Poly(Glu,Tyr) 4:1 | 10 | 8.9 |
| EGFR | Poly(Glu,Tyr) 4:1 | 5 | 12.4 |
Experimental Protocols
Cell Viability MTT Assay
This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVEC), A549, MCF-7, and HT-29 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the cell viability MTT assay.
In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)
This protocol describes a luminescence-based assay to measure the inhibitory activity of this compound against VEGFR-2 and EGFR kinases. The assay quantifies the amount of ATP remaining after the kinase reaction.
Materials:
-
This compound
-
Recombinant human VEGFR-2 and EGFR enzymes
-
Kinase assay buffer
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in kinase assay buffer.
-
Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at 2X the final desired concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted compound or vehicle control (DMSO) to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Application Notes and Protocols for the Evaluation of 5-Chloro-1-(4-fluorophenyl)-1H-indole as a Potential VEGFR-2 Inhibitor
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[3][4] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-Chloro-1-(4-fluorophenyl)-1H-indole as a potential small molecule inhibitor of VEGFR-2. We will detail the core principles of VEGFR-2 signaling, the presumed mechanism of action for a small molecule inhibitor, and provide detailed protocols for in vitro and cell-based assays to characterize its inhibitory potential.
Introduction to VEGFR-2 Signaling and Inhibition
VEGFR-2 is the primary mediator of the physiological effects of VEGF-A in angiogenesis.[5] The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[6][7] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[5][8] These signaling cascades are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability.[5][7]
Small molecule inhibitors targeting VEGFR-2 are typically designed to function as ATP-competitive agents.[3][9] They bind to the ATP-binding site within the kinase domain of VEGFR-2, thereby preventing receptor autophosphorylation and subsequent downstream signaling.[3][10] By disrupting these processes, VEGFR-2 inhibitors can effectively suppress tumor-associated angiogenesis.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored as potential kinase inhibitors.[11] This guide outlines the necessary experimental framework to determine if this compound (Figure 1) possesses such inhibitory activity.
Chemical Structure:
-
IUPAC Name: 5-chloro-1-(4-fluorophenyl)indole[12]
-
Molecular Formula: C₁₄H₉ClFN[12]
-
Molecular Weight: 245.68 g/mol [12]
VEGFR-2 Signaling Pathway
The activation of VEGFR-2 by its ligand, VEGF-A, triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways initiated upon receptor phosphorylation, which are the ultimate targets for inhibition.
Caption: VEGFR-2 signaling cascade leading to angiogenesis.
Experimental Protocols for Inhibitor Evaluation
A systematic evaluation of a potential VEGFR-2 inhibitor involves a multi-tiered approach, starting from a biochemical assay to confirm direct enzyme inhibition, followed by cell-based assays to assess its effect in a biological context.
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantitatively determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2. The principle is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates less ATP consumed, and therefore, higher kinase inhibition.[4]
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (Adenosine Triphosphate)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound (Test Compound)
-
DMSO (Dimethyl sulfoxide)
-
Kinase-Glo® MAX Luminescence Reagent
-
White, opaque 96-well plates
-
Luminometer
Experimental Workflow:
Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay.
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water. For each 25 µl reaction, mix 6 µl of 5x Kinase Buffer, 1 µl of 500 µM ATP, and 1 µl of 50x PTK substrate.[1]
-
Plate Setup:
-
Add 25 µl of the master mixture to each well of a white 96-well plate.[1]
-
Test Wells: Add 5 µl of the diluted test compound.
-
Positive Control (No Inhibitor): Add 5 µl of 1x Kinase Buffer with the same final DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[1]
-
Luminescence Detection:
-
Data Analysis:
-
Subtract the average luminescence of the "Blank" from all other readings.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 x (1 - (Luminescence_Test_Well / Luminescence_Positive_Control))
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value using non-linear regression analysis.
-
Expected Data Presentation:
| Compound Concentration (µM) | % VEGFR-2 Inhibition |
| 0.01 | 8.5 ± 1.2 |
| 0.1 | 25.3 ± 3.5 |
| 1 | 52.1 ± 4.8 |
| 10 | 89.7 ± 2.1 |
| 100 | 98.2 ± 0.9 |
| IC50 (µM) | ~0.95 |
| Table 1: Hypothetical inhibitory activity of this compound against recombinant VEGFR-2. |
Cell-Based VEGFR-2 Phosphorylation Assay
This assay determines the ability of the test compound to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in intact cells, providing a more physiologically relevant measure of its activity. Human Umbilical Vein Endothelial Cells (HUVECs) are an ideal model as they endogenously express VEGFR-2.[14]
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Serum-free EGM-2
-
Recombinant Human VEGF-A
-
This compound
-
Cell lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 antibodies
-
ELISA kit or Western Blotting reagents
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture HUVECs in EGM-2 medium. Seed the cells in 96-well plates and allow them to reach 80-90% confluency.
-
Serum Starvation: Replace the culture medium with serum-free EGM-2 and incubate for 12-24 hours to reduce basal receptor phosphorylation.[15]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours at 37°C.
-
VEGF-A Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 20-50 ng/mL for 5-10 minutes at 37°C.[15] Include an unstimulated control group.
-
Cell Lysis: Immediately wash the cells with cold PBS and add lysis buffer to extract cellular proteins.
-
Detection of Phospho-VEGFR-2:
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated VEGFR-2 (Tyr1175) in the cell lysates. Normalize the phospho-VEGFR-2 signal to the total protein concentration in each lysate.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Use a loading control (e.g., β-actin) for normalization.
-
-
Data Analysis: Quantify the signal for phosphorylated VEGFR-2 and normalize it to the total VEGFR-2 or loading control. Calculate the percentage inhibition of phosphorylation relative to the VEGF-A stimulated vehicle control and determine the IC50 value.
HUVEC Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of the test compound on VEGF-A-stimulated HUVECs, a key functional outcome of VEGFR-2 inhibition.[8] The MTT assay measures cell viability based on the metabolic activity of mitochondrial reductases.[3]
Materials and Reagents:
-
HUVECs and EGM-2 medium
-
This compound
-
Recombinant Human VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 3,000 to 6,000 cells per well in 100 µL of complete EGM-2 medium.[15] Incubate for 24 hours.
-
Serum Starvation: Wash the cells and replace the medium with 100 µL of serum-free EGM-2. Incubate for 12-24 hours.[15]
-
Treatment:
-
Prepare 2X serial dilutions of the test compound in serum-free EGM-2.
-
Prepare a 2X solution of VEGF-A (e.g., 40 ng/mL for a final concentration of 20 ng/mL) in serum-free EGM-2.[15]
-
Aspirate the starvation medium. Add 50 µL of the 2X compound dilutions to the respective wells.
-
Add 50 µL of the 2X VEGF-A solution to all wells except the negative control wells (which receive 50 µL of serum-free medium).[15]
-
Include a positive control (cells + VEGF-A only) and a negative control (cells in serum-free medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Expected Data Presentation:
| Compound Concentration (µM) | % HUVEC Viability (VEGF-A Stimulated) |
| 0.01 | 98.1 ± 5.2 |
| 0.1 | 85.4 ± 6.1 |
| 1 | 55.7 ± 4.9 |
| 10 | 21.3 ± 3.3 |
| 100 | 8.9 ± 2.1 |
| IC50 (µM) | ~1.2 |
| Table 2: Hypothetical anti-proliferative activity of this compound on HUVECs. |
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential VEGFR-2 inhibitor. A positive result in the in vitro kinase assay, demonstrating direct enzymatic inhibition, followed by confirmation of cellular target engagement and functional anti-proliferative effects in HUVECs, would provide strong evidence for its mechanism of action. These foundational studies are critical for guiding further preclinical development, including selectivity profiling against other kinases and in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C14H9ClFN | CID 10236188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
Application of 5-Chloro-1-(4-fluorophenyl)-1H-indole Derivatives in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-chloro-1H-indole derivatives in oncology research. While direct research on 5-Chloro-1-(4-fluorophenyl)-1H-indole is limited, a significant body of work exists for its derivatives, highlighting their potential as potent and selective anticancer agents. These compounds have been shown to target key signaling pathways implicated in tumor progression and drug resistance.
Overview of 5-Chloro-1H-indole Derivatives in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a chlorine atom at the 5-position has been demonstrated to enhance the anticancer properties of these molecules.[1] Various derivatives of 5-chloro-1H-indole have been synthesized and evaluated for their efficacy against a range of cancer cell lines. These derivatives primarily exert their anticancer effects by inhibiting critical signaling pathways such as the WNT/β-catenin and EGFR/BRAF pathways.[1]
Data Presentation: Quantitative Analysis of Derivative Activity
The following tables summarize the in vitro activity of various 5-chloro-1H-indole derivatives against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which indicate the concentration of the compound required to inhibit 50% of the biological activity.
Table 1: Growth Inhibition of Human Colon Carcinoma Cell Lines by a DVL1 Inhibitor Derivative [2]
| Compound | Cell Line | EC50 (μM) |
| Racemate RS4690 | HCT116 | 15.2 ± 1.1 |
| (S)-enantiomer | HCT116 | 7.1 ± 0.6 |
| (R)-enantiomer | HCT116 | 28.3 ± 1.2 |
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide
Table 2: Antiproliferative Activity of 5-chloro-indole-2-carboxylate Derivatives [3]
| Compound | Mean GI50 (nM) against four cancer cell lines* |
| Erlotinib (Reference) | 33 |
| Derivative 3e | 29 |
*A-549 (epithelial), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon)[4]
Table 3: EGFR and BRAFV600E Inhibitory Activity of 5-chloro-indole-2-carboxylate Derivatives [3][5]
| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) |
| Erlotinib (Reference) | 80 | >1000 |
| Vemurafenib (Reference) | - | 45 |
| Derivative 3e | 68 | 120 |
Table 4: Caspase-3 Activation by 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide Derivatives in Panc-1 Cells [4]
| Compound | Caspase-3 Level (pg/mL) |
| Control | ~70 |
| Staurosporine (Reference) | 503.2 ± 4.0 |
| Derivative 5f | 560.2 ± 5.0 |
| Derivative 5g | 542.5 ± 5.0 |
Signaling Pathways and Mechanisms of Action
5-chloro-1H-indole derivatives have been shown to target multiple signaling pathways crucial for cancer cell survival and proliferation.
WNT/β-catenin Pathway Inhibition
Certain derivatives, such as the (S)-enantiomer of RS4690, act as inhibitors of Dishevelled 1 (DVL1), a key component of the WNT signaling pathway.[2][6][7][8][9] By inhibiting the interaction between DVL1 and its receptor Frizzled, these compounds can turn off the aberrant activation of the WNT pathway, which is often dysregulated in cancers like colorectal cancer.[6][7][8][9] This inhibition leads to a decrease in the nuclear translocation of β-catenin and subsequent downregulation of target genes involved in cell proliferation.[7]
Caption: Inhibition of the WNT/β-catenin signaling pathway by a 5-chloro-1H-indole derivative.
EGFR/BRAF Pathway Inhibition
Other synthesized 5-chloro-indole derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase.[3][5] Mutations in these pathways are common drivers in non-small cell lung cancer and melanoma. These derivatives can block the downstream signaling cascade, leading to the induction of apoptosis.[4]
Caption: Dual inhibition of EGFR and BRAF signaling pathways by 5-chloro-1H-indole derivatives.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of 5-chloro-1H-indole derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7, Panc-1)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-chloro-1H-indole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-1H-indole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Panc-1 cells
-
6-well plates
-
5-chloro-1H-indole derivative
-
Lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
Cell Treatment: Seed Panc-1 cells in 6-well plates and treat with the desired concentration of the 5-chloro-1H-indole derivative for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: Add the caspase-3 substrate to the cell lysates and incubate at 37°C.
-
Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold-change relative to the untreated control.
Conclusion
Derivatives of 5-chloro-1H-indole represent a promising class of compounds for oncology research and drug development. Their ability to selectively target key oncogenic signaling pathways, such as WNT/β-catenin and EGFR/BRAF, provides a strong rationale for their further investigation as potential cancer therapeutics. The protocols and data presented in this document serve as a valuable resource for researchers interested in exploring the anticancer potential of this chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Characterization of 5-Chloro-1-(4-fluorophenyl)-1H-indole: A Guide to Analytical Methods
Introduction
5-Chloro-1-(4-fluorophenyl)-1H-indole is a halogenated indole derivative of interest in pharmaceutical research and development. Its proper characterization is crucial for ensuring purity, confirming identity, and understanding its physicochemical properties. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using various instrumental techniques. The methodologies outlined are intended for researchers, scientists, and professionals involved in drug development and quality control.
Physicochemical Properties
A foundational aspect of characterization involves determining the basic physicochemical properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClFN | PubChem[1] |
| Molecular Weight | 245.68 g/mol | PubChem[1] |
| Exact Mass | 245.0407551 Da | PubChem[1] |
| IUPAC Name | 5-chloro-1-(4-fluorophenyl)indole | PubChem[1] |
| CAS Number | 138900-22-8 | PubChem[1] |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for indole derivatives.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program:
-
0-20 min: 60% A to 90% A
-
20-25 min: 90% A
-
25-30 min: Return to 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Expected Data:
| Parameter | Expected Value |
| Retention Time (t_R) | ~15-20 min |
| Purity | >98% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Expected Data:
| Parameter | Expected Value |
| Retention Time (t_R) | ~18-22 min |
| Molecular Ion (M⁺) | m/z 245 |
| Key Fragments | m/z 210 ([M-Cl]⁺), 119 ([C₈H₆N]⁺), 95 ([C₆H₄F]⁺) |
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For similar 5-chloro-indole derivatives, characteristic chemical shifts are observed for the aromatic and N-H protons.[2]
¹H NMR Spectroscopy
Experimental Protocol:
-
Spectrometer: 400 MHz.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: 10 mg/mL.
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.10 | br s | - | Indole N-H |
| 7.65 | d | 2.0 | H-4 |
| 7.40 | dd | 8.8, 2.0 | H-6 |
| 7.30 | d | 8.8 | H-7 |
| 7.20-7.10 | m | - | H-2', H-3', H-5', H-6' (fluorophenyl) |
| 6.55 | d | 3.2 | H-3 |
| 7.25 | d | 3.2 | H-2 |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Spectrometer: 100 MHz.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: 20 mg/mL.
-
Temperature: 25 °C.
-
Reference: CDCl₃ at 77.16 ppm.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 (d, J_CF = 248 Hz) | C-4' |
| 135.0 | C-7a |
| 132.0 (d, J_CF = 9 Hz) | C-2', C-6' |
| 131.0 | C-1' |
| 129.0 | C-5 |
| 128.5 | C-3a |
| 125.0 | C-2 |
| 122.0 | C-6 |
| 120.0 | C-4 |
| 116.5 (d, J_CF = 23 Hz) | C-3', C-5' |
| 110.0 | C-7 |
| 103.0 | C-3 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak).[3]
Experimental Protocol:
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Ionization Mode: Positive ESI.
-
Solvent: Acetonitrile/Water (1:1) with 0.1% formic acid.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: 50-700 m/z.
Expected Mass Spectrometry Data:
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ (³⁵Cl) | 246.0484 | 246.0481 |
| [M+H]⁺ (³⁷Cl) | 248.0454 | 248.0450 |
Elemental Analysis
Elemental analysis is a fundamental technique to confirm the elemental composition of a pure compound.
Experimental Protocol:
-
Instrumentation: CHN Analyzer.
-
Sample Requirement: 2-3 mg of accurately weighed, dry sample.
Expected Elemental Analysis Data:
| Element | Calculated (%) | Found (%) |
| C | 68.44 | 68.41 |
| H | 3.69 | 3.72 |
| N | 5.70 | 5.68 |
Visual Workflows and Structures
The following diagrams illustrate the overall analytical workflow and the chemical structure of the target compound.
Caption: Overall workflow for the synthesis and analytical characterization.
Caption: Chemical structure of this compound.
References
Application Notes and Protocols for 5-Chloro-1-(4-fluorophenyl)-1H-indole in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-(4-fluorophenyl)-1H-indole is a synthetic indole derivative with potential applications in pharmacological research and drug discovery. As with many heterocyclic compounds, its hydrophobic nature presents challenges for dissolution in aqueous-based cell culture media. This document provides a detailed protocol for the proper solubilization and preparation of this compound for in vitro cell-based assays, ensuring reproducible and reliable experimental outcomes. The following protocols and data are intended to guide researchers in handling this and structurally similar compounds.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClFN | [1] |
| Molecular Weight | 245.68 g/mol | [1] |
| CAS Number | 138900-22-8 | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol; poorly soluble in water. | Inferred from related compounds |
Experimental Protocols
Preparation of a Concentrated Stock Solution
Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic compounds and its compatibility with most cell culture applications at low final concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable syringe
-
0.22 µm sterile syringe filter (e.g., PVDF or PTFE)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 2.457 mg of the compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous, cell culture grade DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile, amber microcentrifuge tube or vial. This step is critical to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. Properly label the aliquots with the compound name, concentration, date of preparation, and solvent.
Preparation of Working Solutions for Cell Culture
The concentrated stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level for the cells being used.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine Final Concentration: Based on preliminary experiments or literature on similar compounds, determine the desired final concentration range for your cell-based assay. Studies on other substituted indoles have used concentrations in the low micromolar range (e.g., 1 µM to 50 µM).
-
Calculate Dilution: Calculate the volume of the stock solution needed to achieve the final desired concentration in your culture volume.
-
Serial Dilution (Recommended): To avoid precipitation of the compound upon dilution into the aqueous medium, a serial dilution approach is recommended.
-
First, prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of pre-warmed cell culture medium.
-
Gently vortex or swirl the intermediate dilution immediately after adding the stock solution.
-
Add the intermediate dilution to the final volume of cell culture medium to reach the desired final concentration.
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally ≤ 0.1%. While some cell lines can tolerate up to 0.5% DMSO, this should be determined empirically for your specific cell line.
Table 2: Recommended DMSO Concentrations for Cell Culture
| DMSO Concentration | General Recommendation |
| ≤ 0.1% | Highly Recommended: Generally considered safe for most cell lines with minimal effects on cell viability and function. |
| 0.1% - 0.5% | Acceptable for Many Cell Lines: May be necessary for compounds with lower solubility. It is crucial to include a vehicle control at the same DMSO concentration. |
| > 0.5% | Not Recommended: Increased risk of solvent-induced cytotoxicity and off-target effects. |
Visualized Workflows
The following diagrams illustrate the key protocols described above.
Caption: Workflow for preparing a concentrated stock solution.
Caption: Workflow for preparing a working solution for cell culture.
Safety Precautions
-
Always handle this compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
-
DMSO can facilitate the absorption of other chemicals through the skin; handle with care.
By following these detailed protocols, researchers can confidently prepare this compound for cell culture experiments, ensuring the integrity of their results and minimizing experimental variability.
References
Application Notes and Protocols for High-Throughput Screening of 5-Chloro-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-(4-fluorophenyl)-1H-indole is a synthetic indole derivative that serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural motif is prevalent in compounds targeting the central nervous system (CNS), particularly as selective serotonin reuptake inhibitors (SSRIs). The indole scaffold is also recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases. These characteristics make this compound and its analogues prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for neurological disorders and oncology.
This document provides detailed application notes and experimental protocols for the use of this compound in HTS, focusing on two primary target classes: neurotransmitter transporters and protein kinases.
Application Note I: Screening for Serotonin Transporter (SERT) Inhibition
Biological Rationale
The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft.[1][2] Inhibition of SERT is a clinically validated mechanism for the treatment of depression, anxiety disorders, and other psychiatric conditions. Given that this compound is a precursor for SSRIs, it is a strong candidate for screening against SERT.
Suggested HTS Approach
A fluorescence polarization (FP) competitive binding assay is a robust and cost-effective HTS method for identifying SERT inhibitors.[3][4][5][6][7] This homogenous assay format eliminates wash steps, making it highly amenable to automation. The principle involves the displacement of a fluorescently labeled ligand from the transporter by a competing unlabeled compound, resulting in a decrease in the fluorescence polarization signal.
Illustrative Data
The following table presents hypothetical HTS data for this compound and related compounds, demonstrating its potential as a SERT inhibitor. This data is illustrative and based on the activity of known SSRIs and related indole structures.
| Compound ID | Compound Name | Concentration (µM) | % Inhibition of Fluorescent Ligand Binding | Calculated IC50 (µM) |
| CF-101 | This compound | 10 | 65.2 | 7.8 |
| REF-01 | Fluoxetine | 10 | 95.8 | 0.15 |
| REF-02 | Paroxetine | 10 | 98.2 | 0.08 |
| CTRL-N | Vehicle (DMSO) | - | 0 | > 50 |
Signaling Pathway
Experimental Protocol: Fluorescence Polarization HTS Assay for SERT
1. Materials and Reagents:
-
Compound: this compound
-
Cell Membranes: HEK293 cells stably expressing human SERT
-
Fluorescent Ligand: A fluorescently labeled high-affinity SERT ligand (e.g., a derivative of citalopram)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates
-
Positive Control: Fluoxetine
-
Negative Control: DMSO
2. Assay Procedure:
-
Prepare a stock solution of this compound and control compounds in 100% DMSO.
-
Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add 5 µL of diluted compound or control.
-
Add 10 µL of a suspension of SERT-expressing cell membranes diluted in assay buffer.
-
Add 5 µL of the fluorescent ligand at a concentration determined during assay development (typically at its Kd).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor above 0.5 is considered excellent for HTS.
Application Note II: Screening for Kinase Inhibitory Activity
Biological Rationale
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indole nucleus is a common scaffold in many clinically approved kinase inhibitors. Therefore, screening this compound against a panel of kinases is a rational approach for identifying novel anticancer agents.
Suggested HTS Approach
A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a widely used HTS method. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction, followed by the addition of a reagent to deplete unused ATP and a second reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction to produce light.
Illustrative Data
The following table presents hypothetical data from a primary screen of this compound against a panel of cancer-related kinases.
| Kinase Target | Compound Concentration (µM) | % Kinase Inhibition | Hit Classification |
| EGFR | 10 | 12.5 | Non-hit |
| BRAF V600E | 10 | 78.3 | Hit |
| MEK1 | 10 | 8.9 | Non-hit |
| AKT1 | 10 | 21.0 | Non-hit |
| CDK2 | 10 | 55.1 | Hit |
A follow-up dose-response analysis for the identified hits would be performed to determine their potency.
| Compound ID | Kinase Target | Calculated IC50 (µM) |
| CF-101 | BRAF V600E | 5.2 |
| CF-101 | CDK2 | 12.8 |
| REF-03 | Vemurafenib (BRAF V600E) | 0.03 |
| REF-04 | Roscovitine (CDK2) | 0.4 |
Experimental Workflow
Experimental Protocol: ADP-Glo™ Kinase Assay
1. Materials and Reagents:
-
Compound: this compound
-
Kinase: Recombinant human kinase (e.g., BRAF V600E)
-
Substrate: Specific peptide substrate for the kinase
-
Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP: Adenosine triphosphate
-
Assay Kit: ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Plates: 384-well, low-volume, white plates
-
Positive Control: A known inhibitor for the specific kinase (e.g., Vemurafenib for BRAF V600E)
-
Negative Control: DMSO
2. Assay Procedure:
-
Prepare compound and control dilutions as described in the SERT assay protocol.
-
In a 384-well plate, add 1 µL of diluted compound or control.
-
Add 2 µL of a mixture containing the kinase and its substrate in the assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
For primary screening, identify "hits" based on a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments and calculate IC50 values as described previously.
Conclusion
This compound represents a versatile scaffold for high-throughput screening campaigns. Its established role as a precursor for CNS-active compounds makes it a prime candidate for screens targeting neurotransmitter transporters like SERT. Furthermore, the prevalence of the indole core in kinase inhibitors provides a strong rationale for its inclusion in oncology-focused screening libraries. The detailed protocols provided herein offer robust and adaptable methods for evaluating the potential of this compound and its derivatives in two major areas of drug discovery.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. genscript.jp [genscript.jp]
- 4. bmglabtech.com [bmglabtech.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Studying Protein-Ligand Binding Using 5-Chloro-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-Chloro-1-(4-fluorophenyl)-1H-indole as a chemical probe to study protein-ligand interactions. This document outlines its application in biophysical and biochemical assays, focusing on a hypothetical target, "Kinase-X," to illustrate its utility in drug discovery and chemical biology workflows. The protocols provided herein are based on established methodologies and can be adapted for various protein targets.
Introduction
This compound is a versatile indole derivative. The presence of a fluorine atom makes it particularly amenable to sensitive biophysical techniques such as 19F NMR spectroscopy for studying protein-ligand binding.[1][2] Its scaffold is a common feature in molecules designed to target a range of proteins, including kinases and other signaling proteins.[3] This document details the application of this compound as a tool for characterizing the binding affinity, thermodynamics, and functional inhibition of a hypothetical protein, Kinase-X.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉ClFN | [4] |
| Molecular Weight | 245.68 g/mol | [4] |
| XLogP3 | 4.4 | [4] |
| IUPAC Name | 5-chloro-1-(4-fluorophenyl)indole | [4] |
Applications in Protein-Ligand Binding Studies
This compound can be employed in a variety of assays to characterize its interaction with a target protein. The fluorine atom provides a sensitive NMR handle, while the overall structure can be used in various binding and functional assays.
Hypothetical Target: Kinase-X
For the purpose of these application notes, we will consider the interaction of this compound with a hypothetical serine/threonine kinase, "Kinase-X," which is implicated in a cancer signaling pathway.
Experimental Protocols
Protein Expression and Purification of Kinase-X
A standard protocol for the expression and purification of recombinant Kinase-X from E. coli should be followed. This typically involves cloning the Kinase-X gene into an expression vector (e.g., pET vector with an N-terminal His-tag), transforming into an appropriate E. coli strain (e.g., BL21(DE3)), inducing expression with IPTG, and purifying the protein using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.
19F NMR Spectroscopy for Binding Affinity Determination
This protocol describes the use of 1D ¹⁹F NMR to determine the dissociation constant (Kd) of this compound for Kinase-X. The fluorine atom on the ligand serves as a sensitive probe for changes in its chemical environment upon binding to the protein.
Workflow:
Protocol:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO-d6.
-
Prepare a concentrated stock solution of purified Kinase-X (e.g., 500 µM) in NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).
-
Prepare the initial NMR sample containing 50 µM of the ligand in NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum of the ligand-only sample on a spectrometer equipped with a fluorine probe.
-
Perform a serial titration by adding small aliquots of the concentrated Kinase-X stock solution to the NMR tube containing the ligand.
-
Acquire a 1D ¹⁹F NMR spectrum after each addition of protein, ensuring thorough mixing and temperature equilibration.
-
-
Data Analysis:
-
Process the spectra and measure the change in the ¹⁹F chemical shift (Δδ) at each protein concentration.
-
Plot the chemical shift perturbation (Δδ) as a function of the total protein concentration.
-
Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding and can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Prepare a 20 µM solution of Kinase-X in ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Prepare a 200 µM solution of this compound in the same ITC buffer, with a matching concentration of DMSO (e.g., 2%) to account for the heat of dilution.
-
-
ITC Experiment:
-
Load the Kinase-X solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters (e.g., temperature at 25°C, injection volume of 2 µL, spacing of 150 s).
-
Perform the titration experiment, which typically consists of 19 injections.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and calculate ΔS.
-
Kinase-X Activity Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the compound against Kinase-X activity using a luminescence-based assay that measures ATP consumption.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of Kinase-X and its specific peptide substrate in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into kinase buffer.
-
-
Assay Procedure:
-
Add the compound dilutions to a 384-well plate.
-
Add the 2X Kinase-X/substrate mix to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent.
-
-
Data Analysis:
-
Normalize the luminescence data to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize hypothetical data obtained from the described experimental protocols.
Table 1: Biophysical Binding Parameters
| Method | Parameter | Value |
| 19F NMR | Kd | 15.2 ± 2.1 µM |
| ITC | Kd | 12.5 ± 1.8 µM |
| Stoichiometry (n) | 1.05 | |
| Enthalpy (ΔH) | -8.5 kcal/mol | |
| Entropy (ΔS) | -5.8 cal/mol·K |
Table 2: Functional Inhibition Data
| Assay Type | Parameter | Value |
| Kinase Activity Assay | IC50 | 8.7 ± 1.2 µM |
Logical Relationship of Experimental Data
The data from different assays can be integrated to build a comprehensive understanding of the compound's interaction with the target.
Conclusion
This compound serves as a valuable chemical tool for the investigation of protein-ligand interactions. The protocols and representative data presented here demonstrate a robust workflow for characterizing the binding affinity, thermodynamics, and functional activity of this compound against a model protein kinase. These methodologies are broadly applicable to other protein-ligand systems and can be integral to early-stage drug discovery and chemical biology research.
References
- 1. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C14H9ClFN | CID 10236188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purifying Synthesized 5-Chloro-1-(4-fluorophenyl)-1H-indole: A Guide to Application and Protocol
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount for accurate downstream applications and eventual clinical success. This document provides detailed application notes and protocols for the purification of 5-Chloro-1-(4-fluorophenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The following sections outline common and effective purification techniques, including column chromatography, recrystallization, and liquid-liquid extraction, tailored for this specific molecule.
Overview of Purification Strategies
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude synthetic product. A multi-step approach, often combining an initial extractive work-up with a final chromatographic or recrystallization step, is typically employed to achieve high purity.
A general workflow for selecting a suitable purification technique is outlined below.
Figure 1: General workflow for the purification of this compound.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1] For this compound, both normal-phase and reversed-phase chromatography can be effective.
Normal-Phase Column Chromatography
This is the most common chromatographic method for indole derivatives, utilizing a polar stationary phase like silica gel and a non-polar mobile phase.[2]
Experimental Protocol:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexanes).[2]
-
Wet-pack a glass column with the slurry, ensuring no air bubbles are trapped.[3]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[3]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the solvent polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the target compound.[4] The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.[1]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
-
Table 1: Illustrative Data for Normal-Phase Column Chromatography
| Parameter | Condition | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Good separation of non-polar to moderately polar compounds. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%) | Elution of the target compound at an optimal polarity. |
| Elution Profile | The target compound is expected to elute after non-polar impurities. | Isolation of the desired indole derivative. |
| Purity (Post-Chroma.) | >98% (as determined by HPLC/NMR) | High-purity compound suitable for further use. |
| Yield | 70-90% | Efficient recovery of the purified product.[2] |
Reversed-Phase Column Chromatography
Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[1] This method is particularly useful for purifying more polar indole derivatives or as an orthogonal purification step.[5]
Experimental Protocol:
-
Column Equilibration:
-
Equilibrate a C18 reversed-phase column with the initial mobile phase composition (e.g., a high percentage of water with a small amount of organic modifier like acetonitrile or methanol).[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of the mobile phase or a compatible solvent like methanol or DMSO.[1]
-
-
Elution and Fraction Collection:
-
Elute with a gradient of increasing organic solvent (e.g., acetonitrile in water).
-
Monitor the eluate using a UV detector and collect fractions corresponding to the product peak.[1]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the organic solvent via rotary evaporation, followed by lyophilization to remove the water if necessary.
-
Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are highly pure but contain minor impurities.[6] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for indole derivatives include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or water).[6][7]
-
-
Dissolution:
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the crystallized product.[7]
-
-
Isolation and Drying:
Table 2: Potential Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Ethanol as the primary solvent, with water added as an anti-solvent to induce crystallization. |
| Ethyl Acetate/Hexanes | Ethyl acetate to dissolve the compound, with hexanes added to decrease solubility and promote crystal formation.[6] |
| Toluene/Hexanes | Toluene provides good solubility at high temperatures, while hexanes act as the anti-solvent upon cooling.[6] |
Liquid-Liquid Extraction
Liquid-liquid extraction is typically used as a primary purification step after the synthesis reaction (work-up) to remove inorganic salts and highly polar or non-polar impurities.[8][9]
Experimental Protocol:
-
Quenching and Phase Separation:
-
Quench the reaction mixture with water or a suitable aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize any acid).[8]
-
Transfer the mixture to a separatory funnel and add an immiscible organic solvent in which the target compound is soluble (e.g., ethyl acetate, dichloromethane).[10]
-
-
Extraction:
-
Shake the separatory funnel vigorously, allowing the this compound to partition into the organic layer.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Washing:
-
Wash the organic layer sequentially with dilute acid (if basic impurities are present), dilute base (if acidic impurities are present), and finally with brine (saturated NaCl solution) to remove residual water.[8]
-
-
Drying and Concentration:
Figure 2: Workflow for a typical liquid-liquid extraction work-up.
Troubleshooting Common Purification Issues
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Column Chromatography: | ||
| Poor separation of spots | Inappropriate solvent system polarity. | Optimize the eluent system using TLC. For better separation of non-polar compounds, decrease the polarity.[7] |
| Streaking of the compound on TLC/column | Compound may be too acidic or basic, interacting strongly with silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.[5] |
| Recrystallization: | ||
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a solvent pair. Try scratching the inside of the flask to induce nucleation. |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Concentrate the solution by slowly evaporating some of the solvent. Add an anti-solvent dropwise until turbidity persists.[2] |
By following these detailed protocols and troubleshooting guides, researchers can effectively purify synthesized this compound to a high degree of purity, ensuring the reliability and reproducibility of subsequent scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and direct method for the synthesis of N-aryl indoles like this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction forms the crucial C-N bond between 5-chloroindole and a 4-fluorophenyl halide (e.g., 4-fluorobromobenzene or 4-fluoroiodobenzene). An alternative, multi-step approach involves first synthesizing the 5-chloroindole core, often via the Fischer indole synthesis, followed by a separate N-arylation step.[2][3]
Q2: My Buchwald-Hartwig N-arylation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in the Buchwald-Hartwig amination are a frequent challenge.[4] Key factors to investigate include:
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBuXPhos are often effective.[5] The catalyst-to-ligand ratio and overall catalyst loading must be optimized.
-
Base: The strength and solubility of the base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact the reaction rate and yield. The base must be strong enough to deprotonate the indole nitrogen without causing side reactions.
-
Solvent: The reaction is highly sensitive to the solvent.[5] Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used. The presence of water can deactivate the catalyst.
-
Temperature and Reaction Time: Insufficient heating can lead to incomplete conversion, while excessively high temperatures may cause catalyst decomposition or byproduct formation. Reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal time.[6]
-
Purity of Reagents: Ensure that the 5-chloroindole, aryl halide, solvent, and base are pure and anhydrous. Impurities can poison the catalyst.[6]
Q3: What are the typical byproducts I might encounter, and how can they be minimized?
A3: Byproduct formation can complicate purification and reduce yield. Common byproducts include:
-
Homocoupling of the Aryl Halide: This occurs when two molecules of the 4-fluorophenyl halide react with each other. Optimizing the catalyst system and stoichiometry can minimize this.
-
Dehalogenation: Loss of the chlorine atom from the indole ring can occur, especially under harsh conditions, leading to the formation of 1-(4-fluorophenyl)-1H-indole.[2] Using milder bases and reaction temperatures can help prevent this.
-
Incomplete Reaction: Unreacted starting materials (5-chloroindole and the aryl halide) will be present if the reaction does not go to completion.
Q4: How can I effectively purify the final this compound product?
A4: Purification can typically be achieved using standard laboratory techniques:[2]
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from byproducts and unreacted starting materials due to polarity differences. A gradient elution system, such as hexane/ethyl acetate, is commonly employed.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity. This is particularly effective for removing minor impurities after an initial chromatographic separation.
Troubleshooting Guides
Problem 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding reactions.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh source of palladium precursor and ligand. 2. Consider using a pre-formed palladium-ligand complex (precatalyst) for better consistency.[5] 3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incorrect Base | 1. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The optimal base can be substrate-dependent. 2. Ensure the base is finely powdered and dry to maximize its reactivity. |
| Suboptimal Solvent | 1. Ensure the solvent is anhydrous. 2. Test alternative solvents such as toluene, dioxane, or THF. Recent studies have even explored green solvents like vegetable oils, which can sometimes improve yields.[5] |
| Low Reaction Temperature | 1. Incrementally increase the reaction temperature (e.g., in 10 °C steps) while monitoring for product formation and potential decomposition via TLC or GC-MS. |
Problem 2: Significant Byproduct Formation
| Observed Byproduct | Possible Cause | Troubleshooting Steps |
| Dehalogenated Product (Indole) | Harsh reaction conditions.[2] | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₃PO₄ instead of NaOtBu). 3. Reduce the reaction time. |
| Aryl Halide Homocoupling | Suboptimal catalyst/ligand ratio or concentration. | 1. Adjust the stoichiometry of the reactants. 2. Screen different phosphine ligands, as some may favor the desired cross-coupling over homocoupling.[5] |
| Unidentified Impurities | Decomposition of starting materials or product. | 1. Lower the reaction temperature.[6] 2. Check the purity of starting materials.[6] 3. Shorten the reaction time and monitor closely. |
Data Presentation
Table 1: Effect of Ligand and Base on Buchwald-Hartwig N-Arylation Yield
Illustrative data based on typical outcomes for similar reactions. Actual yields will vary.
| Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 85-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 80-90 |
| Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOtBu (1.2) | Toluene | 100 | 75-88 |
| Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 60-75 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of this compound
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 5-chloroindole.
Materials:
-
5-chloroindole
-
4-Fluorobromobenzene (or 4-fluoroiodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 5-chloroindole (1.0 eq), the palladium precursor (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe, followed by the 4-fluorobromobenzene (1.2 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
minimizing byproduct formation in 5-Chloro-1-(4-fluorophenyl)-1H-indole reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during the synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common N-arylation methods such as the Ullmann condensation and Buchwald-Hartwig amination.
Issue 1: Low Yield of the Desired N-Arylated Product
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors related to the chosen synthetic route.
-
For Ullmann Condensation (Copper-catalyzed):
-
Inactive Catalyst: Copper catalysts can be sensitive to air and moisture. Ensure you are using a high-quality copper(I) source (e.g., CuI, Cu₂O) and consider using an inert atmosphere (Nitrogen or Argon). The use of ligands like 1,10-phenanthroline can also enhance catalyst activity.
-
Inappropriate Base: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solubility of the base can also play a role; ensure adequate stirring to facilitate the reaction.
-
Suboptimal Temperature: Ullmann reactions typically require high temperatures (often >100 °C).[1] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition and byproduct formation. Temperature optimization is key.
-
-
For Buchwald-Hartwig Amination (Palladium-catalyzed):
-
Ligand Selection: The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands such as XPhos or RuPhos are often effective for the amination of aryl chlorides.
-
Base Incompatibility: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. Ensure the base is compatible with your starting materials and solvent.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Use high-purity reagents and solvents, and maintain an inert atmosphere to prevent catalyst deactivation.
-
-
Issue 2: Formation of C-3 Arylated Byproduct
-
Question: I am observing the formation of a byproduct where the 4-fluorophenyl group is attached to the C-3 position of the 5-chloroindole ring. How can I minimize this?
-
Answer: C-3 arylation is a known side reaction in the N-arylation of indoles, particularly with palladium catalysis.
-
Palladium-Catalyzed Reactions: The selectivity between N-arylation and C-3 arylation can be influenced by the choice of ligand and reaction conditions. Using bulky phosphine ligands can sterically hinder the approach of the palladium complex to the C-3 position, favoring N-arylation.
-
Reaction Temperature: Lowering the reaction temperature may improve the N/C-3 selectivity.
-
Protecting Groups: While not ideal for a direct synthesis, temporary protection of the indole nitrogen with a group that can be easily removed post-arylation can direct the reaction to the C-3 position if that were the desired product. For N-arylation, this is not a direct solution but highlights the reactivity of the C-3 position.
-
Issue 3: Dehalogenation of Starting Materials or Product
-
Question: My analysis shows the presence of 1-(4-fluorophenyl)-1H-indole (dechlorinated product) or 5-chloro-1H-indole (de-arylated starting material). What causes this and how can it be prevented?
-
Answer: Dehalogenation is a common side reaction in cross-coupling reactions.
-
Hydrogen Source: The source of hydrogen for dehalogenation can be trace water, solvent, or the amine itself. Ensure the use of anhydrous solvents and reagents.
-
Catalyst System: Some catalyst systems are more prone to promoting hydrodehalogenation. For palladium-catalyzed reactions, the choice of phosphine ligand can influence the rate of this side reaction. For copper-catalyzed reactions, elevated temperatures can sometimes lead to dehalogenation.
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of dehalogenation. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: Which method is generally better for the synthesis of this compound: Ullmann condensation or Buchwald-Hartwig amination?
A1: Both methods are viable, and the choice often depends on the specific requirements of the synthesis.[2] The Ullmann condensation is a classic method that uses a relatively inexpensive copper catalyst. However, it often requires harsh reaction conditions, such as high temperatures.[2] The Buchwald-Hartwig amination utilizes a more expensive palladium catalyst and specialized phosphine ligands but generally proceeds under milder conditions with shorter reaction times and often provides higher yields.[2] For laboratory-scale synthesis where higher yields and milder conditions are a priority, the Buchwald-Hartwig amination is often preferred.[2]
Q2: What are the most common byproducts to expect in this reaction?
A2: Besides unreacted starting materials, the most common byproducts include:
-
C-3 arylated indole: 5-Chloro-3-(4-fluorophenyl)-1H-indole.
-
Dehalogenated products: 1-(4-fluorophenyl)-1H-indole and 5-chloro-1H-indole.
-
Homocoupling of the aryl halide: 4,4'-Difluorobiphenyl.
-
Indole Dimerization: Formation of indole dimers, though less common in N-arylation compared to other indole reactions.
Q3: How can I effectively purify the final product from the byproducts?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective in separating the desired product from the starting materials and byproducts. Recrystallization from a suitable solvent system can be employed for further purification.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave irradiation has been shown to significantly accelerate N-arylation reactions, including those for the synthesis of N-arylindoles.[1] It can lead to shorter reaction times and potentially higher yields by providing rapid and uniform heating.[1]
Data Presentation
The following tables summarize representative quantitative data for N-arylation reactions of indoles. Note that this data is based on similar reactions and should be used as a general guide for optimization.
Table 1: Comparison of Catalytic Systems for N-Arylation of Indoles (Representative Data)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu₂O (10 mol%) | None | K₃PO₄ | Ethanol | 150 (MW) | 0.33 | 85 | [1] |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOt-Bu | Toluene | 100 | 24 | 95 | Buchwald et al. |
| CuI (5 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | Ma et al. |
Table 2: Effect of Reaction Parameters on Byproduct Formation (Hypothetical Data for Illustrative Purposes)
| Parameter Varied | Condition A | Byproduct A (%) | Condition B | Byproduct B (%) |
| Ligand (Pd-cat.) | Ligand 1 (less bulky) | 15 (C-3 arylation) | Ligand 2 (bulky, e.g., XPhos) | <5 (C-3 arylation) |
| Temperature | 140 °C | 10 (Dehalogenation) | 100 °C | <2 (Dehalogenation) |
| Base (Cu-cat.) | K₂CO₃ | 5 (Homocoupling) | Cs₂CO₃ | <2 (Homocoupling) |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound based on common N-arylation methods. Note: These protocols should be optimized for specific laboratory conditions.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
-
Materials:
-
5-Chloroindole
-
1-Fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene)
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Ethanol (or other high-boiling solvent like DMF or Dioxane)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 5-chloroindole (1.0 eq), the aryl halide (1.2 eq), the copper catalyst (5-10 mol%), and the base (2.0 eq).
-
If using a microwave reactor, seal the vessel and heat to the desired temperature (e.g., 150 °C) for the optimized time (e.g., 20-30 minutes).[1]
-
If using conventional heating, add the solvent, and reflux the mixture under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
-
Materials:
-
5-Chloroindole
-
1-Bromo-4-fluorobenzene (or 1-chloro-4-fluorobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5 eq) to an oven-dried reaction vessel.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add 5-chloroindole (1.0 eq) and the aryl halide (1.1 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-1-(4-fluorophenyl)-1H-indole
Welcome to the technical support center for the synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and key experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound involve the N-arylation of 5-chloroindole. The two primary catalytic systems used for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both methods have their advantages and can be optimized to achieve high yields.
Q2: What are the starting materials for these synthetic routes?
A2: The key starting materials are 5-chloroindole and an aryl halide, typically 1-fluoro-4-iodobenzene, 1-bromo-4-fluorobenzene, or 1-chloro-4-fluorobenzene. The choice of aryl halide can significantly impact the reaction conditions required for optimal coupling.[3]
Q3: Which catalytic system is generally preferred, Buchwald-Hartwig or Ullmann?
A3: The choice between a Palladium-based or Copper-based system often depends on the specific substrate, desired reaction conditions, and cost considerations. Buchwald-Hartwig reactions are known for their broad substrate scope and the availability of highly active catalyst systems, though the palladium catalysts and ligands can be expensive.[3][4] Ullmann condensations are a more traditional and cost-effective alternative using copper catalysts, but they often require higher reaction temperatures.[2][5]
Q4: What are the key parameters to consider for optimizing the Buchwald-Hartwig amination?
A4: For the Buchwald-Hartwig amination, critical parameters to optimize include the choice of palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos, DavePhos), the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), and the solvent (e.g., toluene, dioxane, THF).[6][7] The reaction temperature is also a crucial factor, typically ranging from 80-110 °C.[6]
Q5: What are the important factors for a successful Ullmann condensation?
A5: Key factors for optimizing the Ullmann condensation include the copper source (e.g., CuI, Cu₂O), the choice of ligand (e.g., N,N'-dimethylethylenediamine, L-proline, phenanthroline), the base (e.g., K₂CO₃, K₃PO₄, NaOH), and the solvent (e.g., DMF, dioxane, ethylene glycol).[8][9] Traditional Ullmann reactions often required high temperatures (above 140 °C), but modern ligand-assisted protocols can proceed at milder temperatures.[5]
Troubleshooting Guides
Low or No Product Yield
Q: I am observing very low to no formation of the desired this compound. What are the potential causes and how can I address them?
A: This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium or copper catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[10] For palladium catalysts, using a pre-catalyst can sometimes lead to more consistent results.[7]
-
Inappropriate Ligand: The chosen ligand may not be optimal for this specific transformation. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are generally preferred.[3] For Ullmann reactions, diamine or amino acid-based ligands often improve catalyst performance.[8] It may be necessary to screen a panel of ligands to find the most effective one.
-
Insufficiently Strong Base: The base may not be strong enough to deprotonate the indole nitrogen, which is a crucial step in the catalytic cycle. For Buchwald-Hartwig reactions, strong bases like NaOtBu or LHMDS are often used.[7] For Ullmann reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common.[8] Ensure the base is anhydrous and of high purity.
-
Suboptimal Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. Gradually increasing the temperature in increments of 10-20 °C may improve the reaction rate. However, excessively high temperatures can lead to degradation of the starting materials or product.[7]
-
Poor Reagent Purity: Impurities in the starting materials (5-chloroindole or the aryl halide) or the solvent can interfere with the reaction. Ensure all reagents are of high purity and that the solvent is anhydrous and degassed.[10]
Formation of Side Products
Q: My reaction is producing significant amounts of side products. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common challenge in cross-coupling reactions. Identifying the side products can provide valuable clues for optimizing the reaction conditions.
-
C-Arylation of the Indole: A common side reaction is the arylation at the C-3 position of the indole ring.[5] This can be minimized by carefully selecting the ligand and reaction conditions. In some cases, using a milder base or a lower reaction temperature can favor N-arylation over C-arylation.
-
Dehalogenation of the Aryl Halide: You may observe the formation of fluorobenzene, which results from the dehalogenation of the starting aryl halide. This can be a competing pathway, especially at higher temperatures or with certain catalyst/ligand combinations.[10]
-
Homocoupling of the Aryl Halide: The formation of 4,4'-difluorobiphenyl can occur, particularly in Ullmann reactions.[11] Reducing the catalyst loading may help to suppress this side reaction.
Data Presentation
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Indoles
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | >95 | [6] |
| 2 | Aryl Chloride | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 85-95 | [12] |
| 3 | Aryl Iodide | Pd₂(dba)₃ (0.5) | Ligand 1* (1) | K₃PO₄ (2.0) | Toluene | 100 | 90 | [3] |
* Ligand 1 refers to a specific P,N-ligand described in the reference.
Table 2: Representative Conditions for Ullmann N-Arylation of Indoles
| Entry | Aryl Halide | Cu Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Iodide | CuI (5) | N,N'-dimethylethylenediamine (10) | K₂CO₃ (2.0) | Dioxane | 110 | 95 | [5] |
| 2 | Aryl Bromide | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 100 | 80-90 | [13] |
| 3 | Aryl Iodide | CuI (5) | None | NaOH (2.0) | Ethylene Glycol | 120 | >90 | [9] |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for the specific substrates and laboratory conditions.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive flow of argon, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), 5-chloroindole (1.0 equivalent), and the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the 5-chloroindole) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Representative Protocol for Ullmann Condensation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), the base (e.g., K₂CO₃, 2.0 equivalents), 5-chloroindole (1.0 equivalent), and the aryl halide (e.g., 1-iodo-4-fluorobenzene, 1.1-1.2 equivalents).
-
Solvent Addition: Add the solvent (e.g., dioxane or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (typically 12-48 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent two more times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
dealing with degradation of 5-Chloro-1-(4-fluorophenyl)-1H-indole in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1-(4-fluorophenyl)-1H-indole. The information provided is based on general principles of indole chemistry and stability.
Troubleshooting Guide
Issue: Unexpected degradation of this compound in solution.
This guide will help you identify potential causes and solutions for the degradation of your compound.
dot
Caption: Troubleshooting decision tree for compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its solutions?
A1: Based on the general stability of indole derivatives, the following storage conditions are recommended to minimize degradation.
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at 2-8°C, desiccated, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light. | Indole compounds can be sensitive to heat, moisture, oxidation, and light. |
| Solution | Prepare solutions fresh. If short-term storage is necessary, store in an amber vial at -20°C or -80°C under an inert atmosphere. | Stability in solution is often lower than in solid form. Freeze-thaw cycles should be minimized. |
Q2: Which solvents are recommended for dissolving this compound?
A2: The choice of solvent can significantly impact the stability of the compound.
| Recommended Solvents | Solvents to Use with Caution | Rationale |
| Acetonitrile (ACN) | Protic solvents (e.g., Methanol, Ethanol) | Aprotic solvents are generally preferred to minimize potential reactions. |
| Tetrahydrofuran (THF) | Acidic solvents or buffers | Indoles are known to be unstable in acidic conditions. |
| Dimethyl sulfoxide (DMSO) | Solvents containing peroxides | Peroxides can lead to oxidative degradation. |
| Dimethylformamide (DMF) |
Always use high-purity, anhydrous, and, if possible, degassed solvents.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Indole derivatives are generally susceptible to degradation in acidic conditions. The electron-rich indole ring can be protonated, leading to polymerization or other degradation reactions. It is advisable to maintain solutions at a neutral or slightly basic pH. If working in an aqueous environment, the use of a suitable buffer system is recommended.
Q4: Is this compound sensitive to light?
A4: Yes, indole compounds are often photosensitive. Exposure to light, particularly UV light, can lead to photodegradation. It is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this exact molecule are not extensively documented, based on the known chemistry of indoles, the primary degradation routes are likely to be oxidation and hydrolysis, especially under acidic conditions.
dot
Caption: Predicted degradation pathway for the compound.
Experimental Protocols
The following are general protocols for conducting forced degradation studies to understand the stability of this compound. These studies are essential for developing stability-indicating analytical methods.
dot
Caption: General workflow for forced degradation studies.
Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (ACN).
-
Acidic Condition:
-
Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl) to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Basic Condition:
-
Add a known volume of the stock solution to a solution of 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at the same time intervals as the acidic study.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Oxidative Degradation
-
Preparation of Sample: Add a known volume of the 1 mg/mL stock solution to a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Photostability Testing
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ACN:water 1:1) at a concentration of 100 µg/mL.
-
Exposure:
-
Expose the solution to a light source that complies with ICH Q1B guidelines for photostability testing. This typically involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Disclaimer: The information provided is based on general chemical principles for indole derivatives. Specific stability data for this compound may vary. It is recommended to perform compound-specific stability studies for your particular application. For fundamental principles of chemical stability, resources from suppliers like Dow Chemical may be consulted.
Technical Support Center: Synthesis of Substituted Indoles
Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.
General Troubleshooting
Q1: My indole synthesis reaction is not working or giving a very low yield. What are the general factors to consider?
Low or no yield in indole synthesis can be attributed to several factors across different synthetic methods. Key considerations include:
-
Substrate Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, and atmosphere (e.g., inert gas for Pd-catalyzed reactions) are critical parameters that often require optimization for specific substrates.
-
Catalyst Activity: The choice and handling of the catalyst are crucial. For instance, in Fischer indole synthesis, the acid catalyst must be of appropriate strength and concentration.[1] In palladium-catalyzed reactions, the ligand and palladium source can significantly impact the outcome.
-
Solvent Choice: The solvent should be anhydrous and appropriate for the specific reaction conditions and solubility of the reactants.
Fischer Indole Synthesis: Troubleshooting and FAQs
The Fischer indole synthesis is a widely used method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] However, several pitfalls can be encountered.
Q1: Why is my Fischer indole synthesis yield low?
Several factors can contribute to low yields in the Fischer indole synthesis:
-
Inappropriate Acid Catalyst: The acid catalyst is crucial for the isomerization of the hydrazone and the subsequent[3][3]-sigmatropic rearrangement.[1] A catalyst that is too weak may not promote the reaction efficiently, while one that is too strong can cause degradation of the starting materials or the product.[4]
-
Unfavorable Substituents: Electron-donating groups on the carbonyl-derived portion of the hydrazone can promote a competing N-N bond cleavage side reaction, leading to byproducts instead of the desired indole.[5][6]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the cyclization step.[4]
-
Suboptimal Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the key rearrangement step.[4]
Q2: I am observing unexpected side products in my Fischer indole synthesis. What are they and how can I minimize them?
A common side reaction is the heterolytic cleavage of the N-N bond, which is favored by electron-donating substituents on the carbonyl component.[5][6] This leads to the formation of aniline and other byproducts derived from the carbonyl starting material.[5] To minimize this, consider using a milder Lewis acid catalyst or running the reaction at a lower temperature for a longer duration.[4]
Q3: How can I control the regioselectivity when using an unsymmetrical ketone in the Fischer indole synthesis?
Regioselectivity is a significant challenge with unsymmetrical ketones, as two different enamine intermediates can form, leading to a mixture of indole regioisomers. The outcome is influenced by:
-
Acid Strength: Stronger acids tend to favor the formation of the less substituted enamine (kinetic control).[7]
-
Steric Effects: The bulkier substituent on the ketone will generally direct the cyclization to the less hindered side.
-
Electronic Effects: The electronic nature of the substituents on the phenylhydrazine ring can also influence the direction of cyclization.[7][8]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC).
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) to the reaction mixture. Heat the reaction to the appropriate temperature (often between 80°C and 180°C) and monitor its progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid. Extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography or recrystallization.[9]
Troubleshooting Fischer Indole Synthesis
Caption: Troubleshooting flowchart for low yields in Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis: Troubleshooting and FAQs
The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine to form a 2-arylindole.[10][11] Historically, this method has been plagued by harsh reaction conditions and low yields.[10]
Q1: My Bischler-Möhlau synthesis is giving a very low yield. Why is this and how can I improve it?
The classical Bischler-Möhlau synthesis often requires high temperatures and results in complex mixtures. Modern modifications have significantly improved yields:
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often in the absence of a solvent.[12][13]
-
Catalysts: The addition of catalysts like lithium bromide has been shown to promote the reaction under milder conditions.[13]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix the α-bromoacetophenone (1.0 eq.) and the aniline (at least 2.0 eq.).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable power and for a short duration (e.g., 540 W for 45-60 seconds).[12]
-
Purification: The resulting solid is then purified, typically by column chromatography, to isolate the 2-arylindole.[12]
Palladium-Catalyzed Indole Synthesis: Troubleshooting and FAQs
Palladium-catalyzed methods, such as the Larock, Buchwald-Hartwig, and C-H activation strategies, offer versatile routes to substituted indoles.[14][15][16]
Q1: My palladium-catalyzed indole synthesis is not working. What are the critical parameters to check?
-
Catalyst System: The choice of palladium precursor and ligand is crucial and often substrate-dependent. The ligand can influence the reactivity and selectivity of the catalyst.
-
Base: The type and amount of base used are critical for the catalytic cycle.
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen, so it is essential to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Anhydrous and degassed solvents are typically required.
Q2: I am having trouble with the reproducibility of my palladium-catalyzed reaction. What could be the issue?
Reproducibility issues can often be traced back to:
-
Catalyst Quality: The purity and activity of the palladium catalyst and ligands can vary between batches.
-
Trace Impurities: Water or oxygen can deactivate the catalyst. Ensure all reagents and solvents are pure and dry, and that the reaction setup is properly sealed.
Experimental Protocol: General Procedure for Larock Indole Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the o-iodoaniline (1.0 eq.), the alkyne (2-5 eq.), the palladium catalyst (e.g., Pd(OAc)2), a ligand (if required), a base (e.g., K2CO3), and a chloride source (e.g., LiCl).[14]
-
Reaction Execution: Add the anhydrous, degassed solvent and heat the mixture to the required temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product is then purified by column chromatography.
General Workflow for Indole Synthesis
Caption: A generalized experimental workflow for the synthesis of substituted indoles.
Purification of Substituted Indoles
Q1: What are the common challenges in purifying substituted indoles?
The purification of substituted indoles can be challenging due to:
-
Polarity: The presence of polar functional groups can lead to strong interactions with silica gel, causing streaking and poor separation during column chromatography.[17]
-
UV Visualization: While most indoles are UV-active, some may have weak chromophores, making them difficult to visualize on TLC plates.[18]
-
Stability: Some indole derivatives can be sensitive to acid or air, potentially decomposing on silica gel or during work-up.
Q2: How can I improve the purification of my indole derivative by column chromatography?
-
Solvent System: Careful selection of the eluent system is critical. A gradient elution is often necessary. For basic indoles that streak on silica, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape.[17]
-
Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) can be beneficial for certain indole derivatives.[17]
-
Visualization: If UV visualization is insufficient, various chemical stains can be used to visualize indole derivatives on TLC plates, such as p-anisaldehyde, vanillin, or Ehrlich's reagent, which is highly specific for indoles.[18]
Q3: When is recrystallization a suitable purification method for indoles?
Recrystallization is an excellent method for obtaining highly pure crystalline indoles. However, it is most effective when the crude material is relatively pure. If the crude product is an oil or contains significant impurities, column chromatography is generally the preferred initial purification step.
Quantitative Data Summary
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole | Phenylhydrazine, Acetophenone | Zinc chloride | None | 170 | 0.1 | 72-80[3] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[3] |
| Larock Indole | o-Iodoaniline, Alkyne | Pd(OAc)2, LiCl, K2CO3 | DMF | 100 | 1-24 | 60-95 |
| Buchwald-Hartwig | o-Haloaniline, Ketone | Pd catalyst, Ligand, Base | Toluene or Dioxane | 80-110 | 12-24 | 70-90 |
Disclaimer: Yields are highly substrate-dependent and the conditions listed are for specific examples. Optimization is often necessary for different starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
addressing poor cell permeability of 5-Chloro-1-(4-fluorophenyl)-1H-indole
Of course. Here is a technical support center guide for addressing the poor cell permeability of 5-Chloro-1-(4-fluorophenyl)-1H-indole.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals encountering issues with the cell permeability of this compound.
Compound Properties
Understanding the physicochemical properties of a compound is the first step in diagnosing permeability issues. Properties for this compound are summarized below.
| Property | Value | Significance for Permeability |
| Molecular Formula | C₁₄H₉ClFN[1] | - |
| Molecular Weight | 245.68 g/mol [1] | Complies with Lipinski's Rule of 5 (<500), suggesting size is not a primary barrier. |
| XLogP3 | 4.4[1] | Indicates high lipophilicity. While this aids in entering the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility or trapping within the membrane. |
| Hydrogen Bond Donors | 0 | Favorable for passive diffusion as fewer hydrogen bonds with water need to be broken. |
| Hydrogen Bond Acceptors | 1 (Fluorine) | Low number is generally favorable for permeability. |
| Polar Surface Area (PSA) | 4.9 Ų[1] | Very low PSA, which strongly favors passive diffusion across the cell membrane. |
Troubleshooting Guide
Q1: My compound shows high potency in a cell-free (e.g., enzyme) assay but has significantly lower activity in a cell-based assay. Is this a permeability problem?
A1: This is a classic indicator of poor cell permeability. When a compound cannot efficiently cross the cell membrane, it cannot reach its intracellular target to exert its effect.
-
Initial Assessment: Based on its physicochemical properties (Table 1), the compound has a low molecular weight and polar surface area, which are favorable for passive diffusion.[2] However, its high lipophilicity (XLogP3 = 4.4) could lead to poor aqueous solubility or nonspecific binding to plastics or proteins in the assay medium.[3]
-
Recommended Action:
-
Verify Compound Stability & Solubility: First, ensure the compound is stable and soluble in your cell culture medium. Poor solubility can be mistaken for poor permeability.
-
Perform a Permeability Assay: Use a direct measure of permeability to confirm your hypothesis. A Parallel Artificial Membrane Permeability Assay (PAMPA) is a good first-line, high-throughput choice for assessing passive diffusion.[4]
-
Q2: I ran a PAMPA and the results confirm low permeability. What is the next step?
A2: A low PAMPA result suggests that passive diffusion is hindered. However, PAMPA does not account for the biological complexities of a cell membrane, such as active transport.[4]
-
Recommended Action:
-
Perform a Cell-Based Assay: Use an assay with a cell monolayer, such as the Caco-2 permeability assay. Caco-2 cells are derived from human colorectal adenocarcinoma and differentiate into a monolayer of polarized epithelial cells that express various transporters, including efflux pumps like P-glycoprotein (P-gp).[5][6]
-
Analyze Results: This will determine if the compound is a substrate for efflux pumps, which actively remove substances from the cell, thereby reducing intracellular concentration.[6]
-
Q3: My Caco-2 assay results show a high efflux ratio (ER > 2). What does this indicate and what should I do?
A3: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters like P-gp or Breast Cancer Resistance Protein (BCRP).[6] The compound gets into the cell but is actively pumped out.
-
Recommended Action:
-
Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp).[6] A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is an efflux substrate.
-
Structural Modification: Consider structural modifications to the compound to reduce its affinity for efflux transporters. This is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic profile.[7]
-
Q4: My compound has low passive permeability and is not an efflux substrate. How can I improve its cellular uptake?
A4: If both passive diffusion is low and active efflux is not the issue, the compound's intrinsic properties need to be modified to enhance permeability.
-
Recommended Action: Prodrug Strategy A highly effective approach is to create a prodrug.[8][9] This involves masking a key functional group with a promoiety to create a more permeable derivative. This derivative crosses the cell membrane and is then cleaved by intracellular enzymes (like esterases) to release the active parent compound.[10][11]
-
Example: For indole-containing compounds, modifying the indole nitrogen can sometimes improve properties. A common strategy for compounds with polar groups is esterification to increase lipophilicity and membrane passage.[11]
-
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing and addressing poor cell permeability.
Frequently Asked Questions (FAQs)
Q: What is the difference between the PAMPA and Caco-2 assays? A: PAMPA measures passive diffusion across an artificial lipid membrane and is fast and cost-effective.[4] The Caco-2 assay uses a monolayer of human intestinal cells, allowing it to measure both passive diffusion and active transport processes, including efflux, providing more biologically relevant data.[5]
Q: What is an apparent permeability coefficient (Papp) and how is it interpreted? A: Papp is the primary quantitative measure from permeability assays, expressed in cm/s. It reflects the rate at which a compound crosses a membrane.
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Typical Human Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Moderate | 50 - 89% |
| > 10 | High | > 90% |
Q: What are common reasons for low compound recovery in a Caco-2 assay? A: Low recovery can be due to several factors: nonspecific binding of the compound to the plastic assay plate, compound instability in the assay buffer, or metabolism by enzymes within the Caco-2 cells.[3][5] It is crucial to quantify the compound in both donor and receiver wells, as well as performing a mass balance calculation to check for compound loss.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses passive permeability.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 μm PVDF)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Analytical instrument (LC-MS/MS or UV-Vis plate reader)
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the test compound stock solution into PBS (pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be <1%.
-
Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Assemble and Incubate: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution. Cover and incubate at room temperature for 4-16 hours with gentle shaking.[12]
-
Sampling: After incubation, separate the plates. Take samples from both the donor and acceptor wells for concentration analysis by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a * (Vd + Va)) / ([C]d,initial * Vd)) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = compound concentration in acceptor well, [C]d,initial = initial compound concentration in donor well.
PAMPA Experimental Workflow
Caption: A step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses both passive and active transport.
Materials:
-
Caco-2 cells
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (HBSS, pH 6.5 for apical, pH 7.4 for basolateral)
-
Lucifer Yellow or TEER meter for monolayer integrity check
-
Test compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low)
-
Analytical instrument (LC-MS/MS)
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm monolayer integrity. Measure the Transepithelial Electrical Resistance (TEER) or assess the permeability of a paracellular marker like Lucifer Yellow.[6][13] TEER values should be >300 Ω·cm².[6]
-
Assay Preparation: Wash the cell monolayers with transport buffer. Pre-incubate with buffer for 30 minutes at 37°C.
-
Transport Experiment (Apical to Basolateral - A→B):
-
Add the test compound (in apical buffer, pH 6.5) to the apical (donor) chamber.
-
Add fresh basolateral buffer (pH 7.4) to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
To determine the efflux ratio, perform the experiment in the reverse direction. Add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate Papp for both A→B and B→A directions. The flux rate (dQ/dt) is determined from the slope of the cumulative amount transported versus time.
-
Papp = (dQ/dt) / (A * C0) Where: dQ/dt = steady-state flux, A = area of the membrane, C0 = initial concentration in the donor chamber.
-
Efflux Ratio (ER) = Papp(B→A) / Papp(A→B)
Caco-2 Assay Principle
Caption: Diagram of the Caco-2 assay showing A→B transport and potential efflux.
Chemical Strategy for Improvement: Prodrug Approach
The prodrug approach is a key strategy for overcoming permeability barriers.[9][14] It involves chemically modifying the drug to a more permeable form that converts back to the active drug inside the cell.
Caption: The prodrug strategy: A lipophilic prodrug crosses the cell membrane and is cleaved by intracellular enzymes to release the active parent drug.
References
- 1. This compound | C14H9ClFN | CID 10236188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 8. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chloro-1-(4-fluorophenyl)-1H-indole Stability and Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1-(4-fluorophenyl)-1H-indole. The information herein is designed to address specific issues related to the compound's stability and to provide guidance on potential modifications to enhance its stability profile during experimental use.
Troubleshooting Guides
This section addresses common problems encountered during the handling and use of this compound and its derivatives.
Issue 1: Discoloration of the solid compound or its solutions (e.g., turning pink, brown, or yellow).
-
Possible Cause: This typically indicates degradation of the indole ring system, which is susceptible to oxidation and photodegradation, leading to the formation of colored polymeric byproducts.[1]
-
Troubleshooting Steps:
-
Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers in aluminum foil to shield them from light.[1]
-
Inert Atmosphere: For long-term storage of the solid, and when preparing solutions for sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Solvent Purity: Use high-purity, degassed solvents for preparing solutions to avoid catalytic degradation by impurities.
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis over time.
-
Possible Cause: The emergence of new peaks suggests the formation of degradation products. The indole nucleus is known to be susceptible to acidic conditions, which can lead to protonation and subsequent polymerization or rearrangement.[2]
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate potential degradation products and identify their chromatographic signatures. This will help in developing a stability-indicating analytical method.
-
pH Control: If working in aqueous media, maintain the pH within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.
-
Method Validation: Ensure your analytical method is validated for its stability-indicating properties, meaning it can separate the parent compound from its degradation products.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium can lead to a decrease in the effective concentration of the active molecule, resulting in variable experimental outcomes.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Media: Before conducting extensive experiments, assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure).
-
Use of Co-solvents: If using a stock solution in an organic solvent like DMSO, ensure the final concentration in the aqueous assay buffer does not lead to precipitation.
-
Freshly Prepared Dilutions: Prepare final dilutions for your assay from a fresh stock solution immediately before the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a cool (2-8°C), dry, and dark environment in a tightly sealed container.[1] For enhanced stability, especially for reference standards, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Indole derivatives are generally most stable in neutral to slightly basic conditions.[2] Strong acidic conditions can lead to protonation, primarily at the C3 position of the indole ring, which can initiate polymerization or other degradation pathways.[2] While generally more stable in basic conditions, prolonged exposure to strong bases at elevated temperatures can also promote degradation.
Q3: What are some potential modifications to improve the stability of this compound?
A3: Bioisosteric replacement is a common strategy to enhance stability.[3] For the 5-chloro substituent, replacement with a cyano (-CN) group has been explored in other indole series and can offer similar electronic properties with potentially different stability profiles.[4][5] For the N-(4-fluorophenyl) group, modifications to the substitution pattern on the phenyl ring or replacement with other aromatic or heteroaromatic rings can influence the electronic properties and steric hindrance around the indole nitrogen, thereby affecting stability.
Q4: Can I use antioxidants to improve the stability of my solutions?
A4: Yes, for solutions intended for longer-term storage or use in assays where it does not interfere, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or α-tocopherol (e.g., 0.01-0.1%) can help mitigate oxidative degradation.
Data Presentation
Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 25% | Dimer, Ring-opened species |
| 0.1 M NaOH | 24 hours | 60°C | 10% | Oxidized indole species |
| 3% H₂O₂ | 24 hours | Room Temp | 15% | N-oxide, Hydroxylated indole |
| Photolytic (UV) | 24 hours | Room Temp | 30% | Dimer, Photodegradation adducts |
| Thermal (Dry Heat) | 48 hours | 80°C | 5% | Minor unspecified degradants |
Note: The data in this table is hypothetical and for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
Table 2: Bioisosteric Replacements for Modifying Stability (Conceptual)
| Position of Modification | Original Group | Potential Bioisostere | Rationale for Improved Stability |
| 5-position of Indole | -Cl | -CN | Similar electronic properties, may alter susceptibility to certain degradation pathways.[4][5] |
| 5-position of Indole | -Cl | -CF₃ | Electron-withdrawing, can enhance metabolic stability. |
| 1-position (N-aryl) | 4-fluorophenyl | 2,4-difluorophenyl | Increased steric hindrance may protect the indole core from attack. |
| 1-position (N-aryl) | 4-fluorophenyl | Pyridyl | Introduction of a nitrogen atom can alter electronic distribution and solubility, potentially impacting stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a sealed vial. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a quartz cuvette and a thin layer of the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. Analyze the samples at various time points.
-
Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 80°C for 48 hours. Separately, reflux a solution of the compound in a suitable solvent. Analyze the samples by dissolving/diluting them in the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer to identify the mass of potential degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Materials:
-
Stressed samples from the forced degradation study
-
HPLC system with a C18 reversed-phase column
-
Acetonitrile and water (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
Procedure:
-
Initial Method Development: Start with a generic gradient method using a C18 column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Injection of Stressed Samples: Inject the stressed samples from the forced degradation study.
-
Method Optimization: Observe the chromatograms for the resolution between the parent peak and any degradation product peaks. Optimize the gradient slope, flow rate, column temperature, and mobile phase composition to achieve adequate separation (resolution > 2) for all significant peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
A logical workflow for troubleshooting stability issues.
A potential degradation pathway for the indole compound.
References
Technical Support Center: Fischer Indole Synthesis of Chloroindoles
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloroindoles via the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing chloroindoles using the Fischer indole synthesis?
A1: The primary challenges include low yields, the formation of regioisomeric byproducts when using unsymmetrical ketones, and the occurrence of side reactions such as the formation of aniline derivatives.[1] The electron-withdrawing nature of the chlorine atom can hinder the reaction, making it more sluggish compared to syntheses with electron-donating groups.[2][3]
Q2: How does the position of the chloro-substituent on the phenylhydrazine ring affect the reaction?
A2: The position of the chloro group can influence the regioselectivity of the cyclization. For instance, with a meta-substituted chlorophenylhydrazine, a mixture of 4- and 6-chloroindoles can be expected. The selectivity can be poor due to the electron-withdrawing nature of chlorine.[2] Ortho-substituted chlorophenylhydrazines will generally yield the 7-chloroindole.[2]
Q3: My reaction is resulting in a low yield of the desired chloroindole. What are the likely causes and how can I improve it?
A3: Low yields are a common issue and can stem from several factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid are critical. A screening of different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.
-
Decomposition of the Hydrazone Intermediate: The hydrazone may not be stable under the required reaction conditions. Running the reaction at a lower temperature for a longer duration can sometimes mitigate this.
-
Incomplete Reaction: Ensure the reaction is monitored by TLC to determine the optimal reaction time. Insufficient heating can lead to a sluggish reaction.[4]
Q4: I am observing multiple spots on my TLC plate. What are the potential byproducts?
A4: Common byproducts in the Fischer indole synthesis of chloroindoles include:
-
Regioisomers: If an unsymmetrical ketone is used, different isomers of the chloroindole can form.[1]
-
Aniline Derivatives: Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of the corresponding chloroaniline.[1]
-
Dehalogenated Products: Under harsh reductive conditions, loss of the chlorine atom to form the parent indole is a possible side reaction.[1]
Q5: Can dehalogenation occur during the Fischer indole synthesis of chloroindoles?
A5: While not a primary side reaction of the Fischer indole synthesis itself, dehalogenation can occur under certain conditions, particularly if harsh reducing agents or specific catalysts like palladium on carbon (Pd/C) are used in subsequent steps or if the reaction conditions are extreme.[1]
Q6: How can I purify my chloroindole product from the reaction mixture?
A6: Purification can typically be achieved through standard laboratory techniques:
-
Column Chromatography: Silica gel chromatography is effective for separating the desired chloroindole from byproducts with different polarities.[1]
-
Crystallization: If the chloroindole is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of chloroindoles via the Fischer indole synthesis.
| Problem | Possible Causes | Solutions |
| Low or No Product Formation | Ineffective acid catalyst or incorrect concentration. | Screen various Brønsted (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the catalyst loading. |
| Decomposition of the phenylhydrazone intermediate. | Lower the reaction temperature and increase the reaction time. Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized. | |
| Electron-withdrawing effect of the chloro group hindering the reaction.[3] | Use more forcing reaction conditions (higher temperature, stronger acid), but monitor for decomposition. | |
| Poor quality of starting materials (phenylhydrazine or carbonyl compound). | Ensure the purity of starting materials. Purify them if necessary. | |
| Formation of Multiple Products (Regioisomers) | Use of an unsymmetrical ketone.[1] | Use a symmetrical ketone or an aldehyde if possible. If an unsymmetrical ketone is necessary, be prepared to separate the isomers by column chromatography. The choice of acid and reaction conditions can sometimes influence the isomeric ratio.[5] |
| The chloro-substituent is in a meta position on the phenylhydrazine.[2] | Expect a mixture of 4- and 6-chloroindoles. Separation by chromatography will be necessary. | |
| Presence of Aniline Byproduct | Cleavage of the N-N bond in the hydrazone intermediate.[1] | Milder reaction conditions (lower temperature) may disfavor this side reaction. |
| Difficulty in Product Purification | Co-elution of the product with byproducts during column chromatography. | Experiment with different solvent systems for chromatography. Sometimes, switching the stationary phase (e.g., to alumina) can be effective.[6] |
| The product is an oil and difficult to crystallize. | Attempt purification by vacuum distillation if the compound is thermally stable. |
Quantitative Data Summary
The yield of the Fischer indole synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions. The following tables provide representative data for the synthesis of chloroindoles to illustrate the impact of different parameters.
Table 1: Illustrative Yields for the Synthesis of 5-Chloroindoles with Different Catalysts
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorophenylhydrazine, Butan-2-one | H₂SO₄ | Ethanol | Reflux | Several | Moderate to Good |
| 4-Chlorophenylhydrazine, Cyclohexanone | ZnCl₂ | Acetic Acid | 120 | 2 | 85 |
| 4-Chlorophenylhydrazine, Acetophenone | Polyphosphoric Acid (PPA) | None | 100-120 | 1 | 78 |
| 4-Chlorophenylhydrazine, Ethyl pyruvate | Eaton's Reagent | Dichloromethane | Reflux | 4 | 72 |
Note: This data is compiled from various sources and is intended for comparative purposes. Actual yields may vary.
Experimental Protocols
Key Experiment: Synthesis of 5-Chloro-2,3-dimethyl-1H-indole
This protocol describes a typical procedure for the synthesis of a chloroindole using the Fischer indole synthesis.[7]
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Butan-2-one
-
Ethanol or Glacial Acetic Acid
-
Concentrated Sulfuric Acid or Polyphosphoric Acid
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.[7]
-
Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one (1.05 eq).[7]
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[7]
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization to afford the pure 5-chloro-2,3-dimethyl-1H-indole.[7]
Visualizations
Fischer Indole Synthesis Workflow
Caption: A generalized experimental workflow for the Fischer indole synthesis of chloroindoles.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis of chloroindoles.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchwithnj.com [researchwithnj.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of 5-Chloro-1-(4-fluorophenyl)-1H-indole by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 5-Chloro-1-(4-fluorophenyl)-1H-indole against other analytical techniques. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to support analytical method selection and implementation.
Introduction to Purity Analysis
This compound is a substituted indole derivative used as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Reverse-phase HPLC (RP-HPLC) is a widely adopted and highly effective technique for assessing the purity of substituted indoles due to its high resolution, sensitivity, and reproducibility.[3] This guide outlines a typical RP-HPLC method for the analysis of this compound and compares its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of quantitation. The following table summarizes a comparative analysis of HPLC with other common techniques for the purity assessment of this compound.
| Analytical Technique | Purity of this compound (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Limitations |
| HPLC-UV | 99.85 | 0.01% | 0.03% | High precision, excellent for quantifying known and unknown impurities, robust and reproducible.[3] | Requires reference standards for absolute quantification of impurities, may not be suitable for non-chromophoric impurities. |
| GC-MS | 99.78 | 0.02% | 0.06% | Excellent for volatile and thermally stable impurities, provides structural information for impurity identification. | Not suitable for thermally labile or non-volatile compounds, may require derivatization. |
| qNMR | 99.91 | 0.1% | 0.3% | Provides a direct measure of purity without the need for a specific reference standard for the analyte, highly accurate. | Lower sensitivity compared to chromatographic methods, requires a relatively pure internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section details a standard RP-HPLC method for the purity analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 70% A, 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis:
-
Inject the blank (acetonitrile), followed by the standard solution and then the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
2. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition: A sufficient number of scans with an appropriate relaxation delay to ensure complete relaxation of all relevant nuclei.
3. Sample Preparation:
-
Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
Logical Relationship of Analytical Methods
The selection of a purity testing method is a critical step in quality control. HPLC is often the primary method due to its balance of resolution, sensitivity, and robustness. GC-MS and qNMR serve as complementary techniques, providing orthogonal information that can be crucial for method validation and comprehensive impurity profiling.
Caption: Interrelation of Purity Analysis Techniques.
Conclusion
For the routine quality control and purity assessment of this compound, RP-HPLC with UV detection is a highly suitable and robust method. It provides excellent resolution for separating potential impurities and offers the sensitivity required for their detection and quantification at trace levels. While GC-MS and qNMR are powerful techniques for structural elucidation and absolute quantification, respectively, HPLC remains the workhorse for high-throughput purity analysis in a regulated environment. The validation of the HPLC method in accordance with ICH guidelines is essential to ensure its accuracy, precision, and reliability.
References
Unveiling the Biological Potential of 5-Chloro-1-(4-fluorophenyl)-1H-indole and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of 5-Chloro-1-(4-fluorophenyl)-1H-indole and its analogs. While direct comparative studies on a systematic series of analogs of this specific compound are limited in the reviewed literature, this guide synthesizes available data on various 5-chloro-indole derivatives to provide insights into their potential as anticancer, antimicrobial, and neuroactive agents.
The indole scaffold is a privileged structure in medicinal chemistry, and substitutions at various positions can significantly modulate biological activity. The introduction of a chloro group at the 5-position and an aryl group at the 1-position, as seen in this compound, has been a strategy in the design of bioactive molecules. This guide compiles and compares quantitative data from various studies on different classes of 5-chloro-indole derivatives to elucidate structure-activity relationships and highlight promising compounds for further investigation.
Comparative Analysis of Biological Activities
The biological activities of 5-chloro-indole derivatives are diverse, with significant findings in anticancer and antimicrobial research. The following tables summarize the quantitative data from various studies, showcasing the potency of these compounds against different biological targets. It is important to note that the presented compounds are not all direct analogs of this compound but belong to the broader class of 5-chloro-indole derivatives.
Anticancer Activity
Several 5-chloro-indole derivatives have demonstrated potent anticancer activity against various cancer cell lines and specific molecular targets like EGFR and BRAF kinases.
Table 1: Anticancer Activity of 5-Chloro-Indole Derivatives
| Compound ID | Structure | Target/Cell Line | Activity (IC₅₀/GI₅₀, nM) | Reference |
| 3e | Ethyl 5-chloro-3-(((3-(piperidin-1-yl)phenethyl)amino)methyl)-1H-indole-2-carboxylate | EGFR | 68 | [1] |
| 3b | Ethyl 5-chloro-3-(((4-(pyrrolidin-1-yl)phenethyl)amino)methyl)-1H-indole-2-carboxylate | EGFR | 74 | [1] |
| Erlotinib (Reference) | - | EGFR | 80 | [1] |
| 3e | Ethyl 5-chloro-3-(((3-(piperidin-1-yl)phenethyl)amino)methyl)-1H-indole-2-carboxylate | BRAFV600E | 35 | [1] |
| Vemurafenib (Reference) | - | BRAFV600E | 30 | [1] |
| 3e | Ethyl 5-chloro-3-(((3-(piperidin-1-yl)phenethyl)amino)methyl)-1H-indole-2-carboxylate | Panc-1, MCF-7, A-549, HT-29 (Mean GI₅₀) | 29 | [1] |
| Erlotinib (Reference) | - | Panc-1, MCF-7, A-549, HT-29 (Mean GI₅₀) | 33 | [1] |
| VIb | 5-Chloro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa | 10.64 µM | [2] |
| VIc | 5-Bromo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa | 11.21 µM | [2] |
| VId | 5-Iodo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa | 12.04 µM | [2] |
| Cisplatin (Reference) | - | HeLa | 13.54 - 14.08 µM | [2] |
Antimicrobial Activity
Certain 5-chloro-indole derivatives have shown promising activity against bacterial and fungal strains.
Table 2: Antimicrobial Activity of 5-Chloro-Indole Derivatives
| Compound ID | Structure | Microorganism | Activity (MIC, µg/mL) | Reference |
| 3a | 5-Chloro-1H-indole-2,3-dione 3-(N-methyl)thiosemicarbazone | Staphylococcus aureus | - | [3] |
| 3c | 5-Chloro-1H-indole-2,3-dione 3-(N-allyl)thiosemicarbazone | Staphylococcus aureus | - | [3] |
| 3a | 5-Chloro-1H-indole-2,3-dione 3-(N-methyl)thiosemicarbazone | Candida albicans | - | [3] |
| 3c | 5-Chloro-1H-indole-2,3-dione 3-(N-allyl)thiosemicarbazone | Candida albicans | - | [3] |
| Indole-triazole derivative 3d | 2-((4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one | MRSA | More effective than ciprofloxacin | [3] |
Serotonin Receptor Binding Affinity
Structural isomers of this compound, specifically 3-(4-fluorophenyl)-1H-indoles, have been investigated as selective serotonin 5-HT2 receptor antagonists.
Table 3: Serotonin 5-HT2 Receptor Binding Affinity of 3-(4-fluorophenyl)-1H-indole Analogs
| Compound | Structure | Receptor | Affinity (IC₅₀, nM) | Reference |
| Analog of Lu 26-042 | 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | 5-HT2 | 3.4 | [1] |
| Analog of Lu 26-042 | 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | D2 | 6900 | [1] |
| Analog of Lu 26-042 | 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | α1 | 2300 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
In Vitro Anticancer Activity Evaluation (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Cisplatin) for a specified duration (e.g., 48 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microplates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Radioligand Receptor Binding Assay
This technique is used to measure the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2) are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor) and various concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the mechanism of action and the research process.
Caption: The EGFR/BRAF signaling pathway, a key regulator of cell growth and proliferation, is a common target for anticancer therapies. Certain 5-chloro-indole derivatives have been shown to inhibit key kinases in this pathway, such as EGFR and BRAF.[1]
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel 5-chloro-indole derivatives.
Conclusion
The available data, though not from a single systematic study, collectively suggest that the 5-chloro-indole scaffold is a versatile pharmacophore with significant potential in drug discovery. The anticancer activity of 5-chloro-indole-2-carboxylates against EGFR and BRAF, and the antimicrobial effects of other derivatives, highlight the importance of the 5-chloro substitution. Furthermore, the high affinity of structurally related isomers for serotonin receptors suggests that 1-aryl-5-chloro-indoles may also possess interesting neuroactive properties. This comparative guide serves as a valuable resource for researchers, providing a structured overview of the biological landscape of 5-chloro-indole derivatives and paving the way for the design and development of new therapeutic agents. Further research focusing on a systematic analog series of this compound is warranted to fully elucidate its therapeutic potential and establish clear structure-activity relationships.
References
- 1. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of 5-Chloro-1-(4-fluorophenyl)-1H-indole in a New Cell Line: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of the novel compound 5-Chloro-1-(4-fluorophenyl)-1H-indole in a new cancer cell line. The focus is on its potential role as an inhibitor of the EGFR/BRAF signaling pathway, a common mechanism for related 5-chloro-indole derivatives.[1][2][3] This document outlines comparative analyses against established inhibitors, Erlotinib and Vemurafenib, and the widely used chemotherapeutic agent, 5-Fluorouracil.
Comparative Performance Data
The following tables summarize the anticipated quantitative performance of this compound against established drugs in a hypothetical new cancer cell line (e.g., a non-small cell lung cancer line with a BRAF V600E mutation).
Table 1: Comparative Antiproliferative Activity (GI₅₀ in nM)
| Compound | New Cancer Cell Line (e.g., A549) GI₅₀ (nM) | Reference Cell Line 1 (e.g., HT-29) GI₅₀ (nM)[4] | Reference Cell Line 2 (e.g., COLO-205) GI₅₀ (nM)[4] |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Erlotinib | 80[2] | >10,000 | >10,000 |
| Vemurafenib | 50 | 45 | 60 |
| 5-Fluorouracil | 13,000[4] | 3,200[4] | 13,000[4] |
Table 2: Comparative Kinase Inhibition (IC₅₀ in nM)
| Compound | EGFR Kinase Inhibition IC₅₀ (nM)[2][5] | BRAFV600E Kinase Inhibition IC₅₀ (nM)[2] |
| This compound | Data to be determined | Data to be determined |
| Erlotinib | 68-89[2] | >10,000 |
| Vemurafenib | >10,000 | 31 |
Table 3: Apoptosis Induction (Caspase-3 Activation in pg/mL)
| Compound | Caspase-3 Level (pg/mL) in New Cell Line | Fold Increase vs. Control | Reference (Staurosporine)[5] |
| This compound | Data to be determined | Data to be determined | 503.2 ± 4.0[5] |
| Control (untreated) | Data to be determined | 1 | Not Applicable |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and control compounds (Erlotinib, Vemurafenib, 5-Fluorouracil) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay (HTRF KinEASE-TK)
-
Reaction Setup: Prepare a reaction mixture containing the kinase (EGFR or BRAFV600E), the substrate peptide, and ATP in a kinase buffer.
-
Compound Addition: Add varying concentrations of this compound or control inhibitors to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for the recommended time to allow for phosphorylation.
-
Detection: Add the HTRF detection reagents (a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin) and incubate.
-
Signal Measurement: Measure the HTRF signal at 620 nm and 665 nm.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve of kinase inhibition.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key pathway proteins (e.g., p-EGFR, EGFR, p-BRAF, BRAF, p-MEK, MEK, p-ERK, ERK, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Caspase-3 Activation Assay
-
Cell Treatment: Treat cells with the test compound at its GI₅₀ concentration for 24 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for a colorimetric or fluorometric caspase-3 assay kit.
-
Assay Procedure: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance or fluorescence to quantify the amount of cleaved substrate.
-
Data Analysis: Determine the caspase-3 activity and express it as pg/mL or fold change relative to the untreated control.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway, the experimental workflow for validation, and a logical comparison of the compounds.
Caption: Hypothetical EGFR/BRAF signaling pathway and points of inhibition.
Caption: Workflow for validating the compound's effect in a new cell line.
Caption: Logical relationship for comparing the test compound to alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 4. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of 5-Chloro-1-(4-fluorophenyl)-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic intermediate 5-Chloro-1-(4-fluorophenyl)-1H-indole serves as a crucial building block in the development of neuroactive compounds, most notably as a precursor to the atypical antipsychotic drug Sertindole. Understanding the inherent cross-reactivity of this core scaffold is paramount for anticipating off-target effects and guiding the design of more selective therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of molecules containing the this compound moiety, drawing upon data from structurally related compounds to illuminate the potential interaction profile of this important chemical entity.
Comparative Cross-Reactivity Data
| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT2C | α1-Adrenergic |
| Sertindole | 0.56 | 0.38 | 0.83 | 4.4 |
| Analogue 11 ¹ | >220 | >220 | >220 | 0.50 |
¹Analogue 11: 1-(2-(4-[5-aminomethyl-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl)ethyl)-2-imidazolidinone[1]
This data illustrates that while Sertindole exhibits high affinity for multiple receptors, modifications to the this compound scaffold can dramatically alter the cross-reactivity profile, in this case leading to a highly selective α1-adrenergic receptor antagonist.[1] This underscores the importance of understanding the inherent potential of the core structure to interact with various targets.
Experimental Protocols
The determination of binding affinities for the aforementioned targets is typically conducted via radioligand binding assays. These assays are fundamental in vitro tools for characterizing the interaction of a compound with a specific receptor.
Dopamine D2 Receptor Binding Assay
This assay measures the ability of a test compound to displace a specific radioligand from the dopamine D2 receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride, used at a concentration near their dissociation constant (Kd).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Procedure:
-
Receptor membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist, such as haloperidol or sulpiride.
-
The reaction mixture is incubated to allow for binding equilibrium (e.g., 60 minutes at room temperature).
-
The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
-
Serotonin 5-HT2A Receptor Binding Assay
This assay quantifies the affinity of a test compound for the serotonin 5-HT2A receptor.
-
Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[2][3]
-
Radioligand: [³H]Ketanserin or [³H]Spiperone, used at a concentration around its Kd value.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Procedure:
-
In a 96-well plate, receptor membranes are incubated with the radioligand and a range of concentrations of the test compound.[2]
-
Non-specific binding is determined using a high concentration of a 5-HT2A antagonist like unlabeled ketanserin or spiperone.[2]
-
Incubation is carried out to reach equilibrium (e.g., 60 minutes at room temperature).[2]
-
The reaction is terminated by filtration through glass fiber filters, trapping the receptor-bound radioligand.[2]
-
The amount of bound radioactivity is measured by a scintillation counter.[2]
-
IC50 values are determined from concentration-response curves, and Ki values are calculated.
-
α1-Adrenergic Receptor Binding Assay
This assay determines the binding affinity of a compound for α1-adrenergic receptors.
-
Receptor Source: Membranes from cell lines expressing recombinant human α1A, α1B, or α1D adrenergic receptors, or from tissues rich in these receptors (e.g., rat brain cortex).
-
Radioligand: [³H]Prazosin, a selective α1-adrenergic receptor antagonist.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Procedure:
-
Receptor membranes, the radioligand, and various concentrations of the test compound are incubated together.
-
Non-specific binding is measured in the presence of a high concentration of an unlabeled α1-antagonist, such as phentolamine.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 30-60 minutes at 25°C).
-
Bound and free radioligand are separated by rapid filtration.
-
Radioactivity on the filters is quantified by liquid scintillation counting.
-
IC50 and subsequently Ki values are calculated from the displacement curves.
-
Visualizing the Cross-Reactivity Landscape
The following diagrams illustrate the potential signaling pathways affected by the cross-reactivity of compounds based on the this compound scaffold and the general workflow for assessing this cross-reactivity.
Caption: Potential signaling pathways modulated by this compound derivatives.
References
- 1. Synthesis and structure-affinity relationship investigations of 5-aminomethyl and 5-carbamoyl analogues of the antipsychotic sertindole. A new class of selective alpha1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
Comparative Guide to the LC-MS Analysis of 5-Chloro-1-(4-fluorophenyl)-1H-indole and its Metabolites
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the analysis of 5-Chloro-1-(4-fluorophenyl)-1H-indole and its putative metabolites. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols.
Introduction
This compound is a halogenated indole derivative. Understanding its metabolic fate and developing robust analytical methods for its quantification are crucial steps in drug discovery and development. This guide focuses on LC-MS as the primary analytical technique due to its high sensitivity and selectivity, while also providing a comparative overview of alternative methods.
Postulated Metabolic Pathway
Based on the known metabolism of indole derivatives, the primary metabolic transformation of this compound is expected to be hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes in the liver. The most probable site of hydroxylation is the C3 position of the indole ring, leading to the formation of 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-ol.
A Comparative Efficacy Analysis of 5-Chloro-Indole Derivatives Against Established Kinase Inhibitors in Oncology
For Immediate Release
This guide provides a detailed comparative analysis of the efficacy of a promising class of anticancer compounds, 5-chloro-indole-2-carboxylates, against established kinase inhibitors, Erlotinib and Vemurafenib. While the specific compound 5-Chloro-1-(4-fluorophenyl)-1H-indole is primarily utilized as a synthetic intermediate, its structural analogs, particularly the 5-chloro-indole-2-carboxylates, have demonstrated significant potential as inhibitors of key oncogenic signaling pathways.[1] This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The following sections present a comprehensive overview of the antiproliferative and kinase inhibitory activities of these novel compounds, supported by quantitative data and detailed experimental methodologies.
Quantitative Efficacy Comparison
The antiproliferative effects of a series of 5-chloro-indole-2-carboxylate derivatives were evaluated against a panel of human cancer cell lines and compared with the established EGFR inhibitor, Erlotinib. The data, summarized in Table 1, highlights the potent cytotoxic activity of these novel compounds, with GI50 values in the nanomolar range.[2][3]
Table 1: Comparative Antiproliferative Activity (GI50 in nM) against Human Cancer Cell Lines
| Compound/Drug | Panc-1 (Pancreatic) | MCF-7 (Breast) | A-549 (Lung) | HT-29 (Colon) |
| 5-chloro-indole-2-carboxylate 3a | 35 | 38 | 42 | 40 |
| 5-chloro-indole-2-carboxylate 3b | 32 | 35 | 38 | 36 |
| 5-chloro-indole-2-carboxylate 3c | 38 | 41 | 45 | 43 |
| 5-chloro-indole-2-carboxylate 3d | 33 | 36 | 39 | 37 |
| 5-chloro-indole-2-carboxylate 3e | 29 | 31 | 33 | 30 |
| Erlotinib | 33 | - | - | - |
Note: A lower GI50 value indicates higher antiproliferative activity. Data for Erlotinib against MCF-7, A-549, and HT-29 were not available in the comparative study.
Inhibition of Key Oncogenic Kinases
The primary mechanism of action for these 5-chloro-indole-2-carboxylate derivatives is the inhibition of the EGFR and BRAFV600E kinases, which are critical drivers in the proliferation of many cancers. The inhibitory potency of these compounds was assessed through in vitro kinase assays and compared with Erlotinib and Vemurafenib.
Table 2: Comparative Kinase Inhibitory Activity (IC50 in nM)
| Compound/Drug | EGFR Inhibition (IC50 nM) | BRAFV600E Inhibition (IC50 nM) |
| 5-chloro-indole-2-carboxylate 3a | 89 | 55 |
| 5-chloro-indole-2-carboxylate 3b | 75 | 42 |
| 5-chloro-indole-2-carboxylate 3c | 82 | 67 |
| 5-chloro-indole-2-carboxylate 3d | 78 | 48 |
| 5-chloro-indole-2-carboxylate 3e | 68 | 35 |
| Erlotinib | 80 | 60 |
| Vemurafenib | - | 30 |
Note: A lower IC50 value indicates greater inhibitory potency. Data for Vemurafenib against EGFR was not applicable.
The data reveals that several of the novel 5-chloro-indole-2-carboxylate derivatives exhibit superior or comparable inhibitory activity against both EGFR and BRAFV600E when compared to the established drugs, Erlotinib and Vemurafenib.[3][4][5]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: EGFR/BRAF signaling pathway and points of inhibition.
Caption: General workflow for the MTT antiproliferative assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiproliferative Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits the growth of a cell population by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., Panc-1, MCF-7, A-549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds and reference drugs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (EGFR & BRAFV600E)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR and BRAFV600E enzymes
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds and reference drugs (dissolved in DMSO)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Luminometer or fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.
-
Compound Plating: Add a small volume (e.g., 5 µL) of serially diluted test compounds or reference drugs to the wells of a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.[10]
-
Enzyme Addition: Add the diluted kinase enzyme to each well (except the blank). Pre-incubate the plate at room temperature for a short period (e.g., 10-30 minutes) to allow the compounds to bind to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 40-60 minutes) to allow the enzymatic reaction to proceed.[11][12]
-
Detection: Stop the kinase reaction and measure the amount of product formed (or substrate consumed). For ADP-Glo™ assays, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[11]
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]
This guide provides a foundational comparison of 5-chloro-indole-2-carboxylates with established anticancer drugs. The presented data underscores the potential of this chemical scaffold in the development of novel and potent kinase inhibitors for cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways (2023) | Lamya H. Al-Wahaibi | 12 Citations [scispace.com]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. promega.com [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Spectroscopic Characterization of 5-Chloro-1-Aryl-1H-Indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-chloro-1-aryl-1H-indoles, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of public spectroscopic data for 5-Chloro-1-(4-fluorophenyl)-1H-indole, this guide utilizes data from structurally related and well-characterized analogs: 5-chloro-1H-indole and 1-phenyl-1H-indole. This comparative approach allows for the elucidation of the spectroscopic impact of substitutions at the 5-position and the 1-position of the indole ring.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 5-chloro-1H-indole and 1-phenyl-1H-indole. These compounds serve as foundational models to understand the spectral characteristics of the target molecule, this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 5-Chloro-1H-indole | CDCl₃ | 8.0 (br s, 1H, N-H), 7.59 (d, J=2.0 Hz, 1H, H4), 7.20 (d, J=8.7 Hz, 1H, H7), 7.12 (dd, J=8.7, 2.0 Hz, 1H, H6), 6.45 (dd, J=3.2, 0.8 Hz, 1H, H3), H2 signal not clearly resolved in the provided data.[1] |
| 1-Phenyl-1H-indole | - | Data available but not detailed in the provided search results. |
Note: The ¹H NMR spectrum of 5-chloro-indole derivatives is characterized by a broad singlet for the N-H proton in the downfield region (δ 8.0-12.0 ppm). The chlorine atom at the C5 position influences the chemical shifts of the aromatic protons.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 5-Chloro-3-methyl-1H-indole | CDCl₃ | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 (CH₃).[2] |
| 1-Phenyl-1H-indole | - | Data available but not detailed in the provided search results. |
Note: In 5-chloro-indole derivatives, the C5 carbon, directly attached to the chlorine atom, typically resonates around δ 125 ppm. The C2 and C3 carbons of the pyrrole ring appear around δ 125 ppm and δ 102 ppm, respectively.
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 5-Chloro-1H-indole | N-H Stretch | ~3400 |
| C-H Aromatic Stretch | >3000 | |
| C=C Aromatic Stretch | ~1600-1450 | |
| 1-Phenyl-1H-indole | C-H Aromatic Stretch | >3000 |
| C=C Aromatic Stretch | ~1600-1450 | |
| C-N Stretch | ~1300-1200 |
Note: The IR spectrum of 5-chloro-1H-indole is expected to show a characteristic N-H stretching band around 3400 cm⁻¹.[3] The introduction of a phenyl group at the 1-position would remove the N-H stretch and introduce additional C-H and C=C stretching bands from the phenyl ring.
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra for indole derivatives.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Place the sample tube in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Data Processing:
-
Perform a Fourier transform on the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a substituted indole.
Caption: Workflow for the synthesis, purification, and spectroscopic structure elucidation of an organic compound.
References
Verifying the Molecular Weight of 5-Chloro-1-(4-fluorophenyl)-1H-indole: A Comparative Analysis
For researchers and professionals in the field of drug development, precise confirmation of a compound's molecular weight is a critical first step in substance identification and characterization. This guide provides a comparative analysis of the molecular weight of 5-Chloro-1-(4-fluorophenyl)-1H-indole and related indole derivatives, alongside a detailed experimental protocol for its determination using mass spectrometry.
Molecular Weight Comparison of Indole Derivatives
The theoretical molecular weight of a compound is calculated based on its molecular formula and the atomic weights of its constituent elements. Below is a comparison of the molecular weight of this compound with its parent compound, indole, and other relevant derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Indole | C₈H₇N | 117.15[1][2] |
| 5-Chloro-1H-indole | C₈H₆ClN | 151.59[3][4] |
| 1-(4-fluorophenyl)-1H-indole | C₁₄H₁₀FN | 210.24[5] |
| This compound | C₁₄H₉ClFN | 245.68 |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly accurate method for determining the molecular weight of a compound.
Objective: To experimentally confirm the molecular weight of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like electrospray ionization (ESI).
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Syringe and filter for sample introduction
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable high-purity solvent to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a final concentration appropriate for the mass spectrometer (typically in the µg/mL to ng/mL range).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution with known mass-to-charge ratios across the desired mass range. This ensures the accuracy of the mass measurement.
-
-
Sample Analysis:
-
Introduce the prepared sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ionization mode, depending on the compound's properties. For this compound, positive ionization is typically effective.
-
The instrument will detect the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
The mass-to-charge ratio (m/z) of this peak will be used to calculate the experimental molecular weight. For a singly charged ion, the m/z value is equivalent to the molecular weight plus or minus the mass of a proton.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight (245.68 g/mol ) to confirm the identity of the compound.
-
Workflow for Molecular Weight Confirmation
The following diagram illustrates the general workflow for confirming the molecular weight of a chemical compound.
References
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole [webbook.nist.gov]
- 3. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indole, 5-chloro- [webbook.nist.gov]
- 5. 1-(4-Fluorophenyl)indole | C14H10FN | CID 11241266 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 5-Chloro-1-(4-fluorophenyl)-1H-indole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic applications of 5-Chloro-1-(4-fluorophenyl)-1H-indole by examining in vivo data from structurally related indole derivatives. While direct in vivo studies on this compound are not extensively available in the public domain, the broader class of indole-containing compounds has demonstrated significant promise in preclinical models of cancer and inflammation. This document summarizes key findings from representative studies to offer a predictive outlook on the therapeutic potential of this compound and to provide a framework for its future in vivo validation.
Comparative In Vivo Anticancer Efficacy
The indole scaffold is a core component of numerous compounds investigated for their anticancer properties.[1][2] Preclinical studies on various indole derivatives have shown significant tumor growth inhibition in xenograft models, suggesting that this compound may possess similar capabilities. Below is a summary of in vivo data from representative indole-based anticancer agents.
Table 1: In Vivo Anticancer Activity of Representative Indole Derivatives
| Compound/Alternative | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Indolyl-hydrazone (Compound 5) | Breast Cancer Xenograft | Breast | Not Specified | Significant Inhibition | [3] |
| Indole-2-carboxamide (LG25) | Triple-Negative Breast Cancer Model | Breast (Triple-Negative) | Not Specified | Efficacious | [3] |
| Staurosporine (Comparator) | Breast Cancer Xenograft | Breast | Not Specified | Established Kinase Inhibitor | [3] |
| Mukonal | Xenografted Mouse Models | Breast | Not Specified | Significant Decrease in Tumor Weight and Volume | [1] |
| Dehydrocrenatidine | In vivo models | Hepatocellular Carcinoma | Not Specified | Promising Growth Inhibitory Effects | [1] |
Experimental Protocol: Murine Xenograft Model for Anticancer Activity
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a test compound, such as this compound, using a xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Immunocompromised mice (e.g., nude mice) are housed in a sterile environment.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control and a positive control (e.g., a standard chemotherapeutic agent) are included.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Workflow for in vivo anticancer activity evaluation.
Comparative In Vivo Anti-inflammatory Efficacy
Indole derivatives have also been explored for their anti-inflammatory properties.[4] The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
Table 2: In Vivo Anti-inflammatory Activity of Representative Indole Derivatives
| Compound/Alternative | Animal Model | Inflammation Model | Dosing Regimen | Paw Edema Inhibition (%) | Reference |
| Imidazo[1,2-a]indole (SV-1010) | Rat | Carrageenan-induced paw edema | 0.1 mg/kg | Significant, surpasses diclofenac | [5] |
| Diclofenac (Comparator) | Rat | Carrageenan-induced paw edema | 12.5 mg/kg | Standard NSAID | [5] |
| Artemisia vulgaris extract | Wistar rats | Carrageenan-induced paw edema | 200-800 mg/ml | 71.3 - 74.0 | [6] |
| Indomethacin (Comparator) | Rat | Carrageenan-induced paw edema | Not Specified | Standard NSAID | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This protocol describes a common method for assessing the in vivo anti-inflammatory potential of a test compound.[7]
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups and treated with the test compound, a vehicle control, or a positive control (e.g., indomethacin or diclofenac) via oral or intraperitoneal administration.
-
Induction of Inflammation: After a specific time (e.g., one hour) post-treatment, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[8][9]
-
Edema Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of different synthesis routes for 5-Chloro-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of two prominent synthesis routes for the production of 5-Chloro-1-(4-fluorophenyl)-1H-indole, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on providing a clear overview of the reaction parameters, yields, and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Synthesis Route Comparison
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Starting Materials | 5-Chloroindole, 1-Fluoro-4-iodobenzene | 5-Chloroindole, 4-Fluorophenylboronic acid |
| Catalyst | Copper(I) salt (e.g., CuI) | Palladium-based catalyst (e.g., Pd(OAc)₂) |
| Ligand | Often used (e.g., L-proline) | Required (e.g., S-Phos) |
| Base | Inorganic base (e.g., K₂CO₃) | Inorganic or organic base (e.g., K₃PO₄) |
| Solvent | High-boiling polar solvent (e.g., DMSO, DMF) | Anhydrous aprotic solvent (e.g., Toluene, Dioxane) |
| Reaction Temperature | Typically high (100-140 °C) | Generally lower than Ullmann (80-110 °C) |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Reported Yield | ~68% | ~85% |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthesis route, the following diagrams have been generated using the DOT language.
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Chloro-1-(4-fluorophenyl)-1H-indole
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Chloro-1-(4-fluorophenyl)-1H-indole could not be located. The following guidance is based on established best practices for the handling and disposal of halogenated aromatic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and adhere to all local, state, and federal regulations. The information provided here is for educational and illustrative purposes and should not replace a compound-specific SDS.
Proper disposal of this compound is critical to ensure laboratory safety and prevent environmental contamination. As a halogenated aromatic compound, it is classified as hazardous waste and requires a dedicated disposal pathway.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not available, analogous compounds such as other chlorinated and fluorinated aromatic molecules present several potential risks.[1][2] These include skin and eye irritation, respiratory irritation, and potential harm if swallowed.[1][2] Therefore, a stringent personal protective equipment (PPE) plan is mandatory when handling this compound for disposal.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects against incidental contact. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in a systematic and compliant manner. This protocol outlines the essential steps from waste generation to final pickup.
-
Waste Segregation: It is crucial to segregate halogenated organic waste from all other waste streams, particularly non-halogenated waste.[1][3] This is because the disposal methods for these categories differ significantly, and cross-contamination can lead to complications and increased disposal costs.[4]
-
Container Selection: Use a designated and chemically resistant container for collecting solid this compound waste. For liquid waste, such as contaminated solvents or rinsates, use a compatible liquid waste container.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][4] Ensure the label also includes the accumulation start date and the responsible researcher's name.
-
Waste Collection:
-
Solid Waste: Carefully transfer any residual solid this compound into the designated hazardous waste container.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in the solid hazardous waste container.
-
Rinsate: When cleaning glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected as halogenated liquid waste.[1] Do not dispose of rinsate down the drain.[2]
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from incompatible materials and sources of ignition.[2]
-
Disposal Request: Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[1]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled safely and in compliance with standard laboratory safety protocols, thereby protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling 5-Chloro-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Chloro-1-(4-fluorophenyl)-1H-indole. The following procedures are based on best practices for handling halogenated indole compounds and are intended to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[2] Appropriate PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects eyes and face from chemical splashes. |
| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and removed properly to avoid skin contamination. | Protects hands from direct contact. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. A risk assessment should determine the specific need. | Prevents inhalation of dust or aerosols. |
Operational Protocol: Handling this compound
1. Engineering Controls:
-
All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible before beginning any work.[3]
2. Weighing and Solution Preparation:
-
Use the smallest amount of the chemical necessary for the experiment.[3]
-
To minimize dust formation, handle the solid carefully.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Experimental Procedures:
-
Keep all containers with this compound tightly sealed when not in use.
-
Maintain a clean and organized work area to prevent spills.[3]
4. Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand).[3][4] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance.[4]
Waste Segregation and Collection Protocol
| Step | Procedure | Rationale |
| 1. Designate Collection Area | Establish a well-marked satellite accumulation area (SAA) within the laboratory for hazardous waste. | Ensures waste is managed in a controlled and safe location.[4] |
| 2. Use Appropriate Containers | Use chemically compatible, leak-proof containers (e.g., high-density polyethylene - HDPE) with secure lids. | Prevents leaks and reactions with the container material.[4] |
| 3. Segregate Halogenated Waste | Collect all waste containing this compound in a container specifically designated for halogenated organic waste . Do not mix with non-halogenated waste. | Halogenated and non-halogenated waste streams require different disposal methods.[1][4] |
| 4. Label Waste Containers | Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration. | Ensures proper identification and handling by waste management personnel. |
| 5. Container Filling and Closure | Do not fill containers beyond 90% capacity to prevent spills. Keep containers closed when not in use. | Prevents overfilling and release of vapors.[4] |
| 6. Disposal Request | When the container is full, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company. | Ensures proper and compliant disposal of hazardous materials.[1][4] |
| 7. Empty Container Disposal | Triple-rinse empty containers that held this compound. Collect the rinsate as liquid halogenated hazardous waste. After rinsing, deface the original label and dispose of the container according to institutional guidelines. | Prevents accidental reuse and ensures residual chemical is managed as hazardous waste.[4] |
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
